Ohchinin Acetate
Description
This compound has been reported in Azadirachta indica with data available.
Properties
IUPAC Name |
[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44O9/c1-21-25(24-14-15-43-19-24)16-26-32(21)38(5)27(17-31(41)42-6)37(4)29(47-30(40)13-12-23-10-8-7-9-11-23)18-28(45-22(2)39)36(3)20-44-33(34(36)37)35(38)46-26/h7-15,19,25-29,33-35H,16-18,20H2,1-6H3/b13-12+/t25-,26-,27-,28-,29+,33-,34+,35-,36-,37+,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFHWXOCTSBEPC-CUNMOGCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)OC(=O)C)OC(=O)/C=C/C7=CC=CC=C7)C)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ohchinin Acetate: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ohchinin acetate, a complex limonoid, was first identified in the mid-20th century from plant sources known for their traditional medicinal properties. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activities of this compound. It includes a detailed summary of its physicochemical properties and available quantitative data on its cytotoxic effects. While the seminal publication detailing its isolation and structural elucidation remains a cornerstone of its history, this document also explores recent computational studies suggesting its potential as an antiviral agent. Methodologies for the evaluation of its cytotoxic activity are presented, alongside visualizations of its discovery workflow and a computationally predicted signaling pathway. This guide is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound.
Introduction
This compound is a naturally occurring triterpenoid belonging to the limonoid class of compounds.[1] First isolated from Melia azedarach Linn. var. japonica Makino, it has also been identified in Azadirachta indica (Neem), both of which are plants with a rich history in traditional medicine.[1][2] The complex molecular structure of this compound has made it a subject of interest for natural product chemists, and its potential biological activities are an area of ongoing investigation. This document aims to consolidate the available scientific information on this compound, with a focus on its discovery, origin, and cytotoxic properties.
Discovery and Origin
Initial Discovery
This compound was first reported in the scientific literature in a 1978 publication in the journal Chemistry Letters by Ochi and colleagues.[3] This foundational study detailed the isolation and structural elucidation of this compound from the fruit of Melia azedarach Linn. var. japonica Makino.[3] The elucidation of its complex pentacyclic structure was a significant achievement, relying on the spectroscopic techniques of the time.
Natural Sources
The primary natural sources of this compound are plants from the Meliaceae family:
-
Melia azedarach Linn. var. japonica Makino : The fruit of this plant is the original reported source of this compound.[3]
-
Azadirachta indica : Also known as Neem, this plant is another documented source of the compound.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C38H44O9 | PubChem CID: 52952322[1] |
| Molecular Weight | 644.7 g/mol | PubChem CID: 52952322[1] |
| Class | Limonoid | Chemical Reviews (2011)[4] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Experimental Protocols
General Isolation Workflow of Limonoids
The isolation of limonoids such as this compound from plant sources typically involves a multi-step process of extraction and chromatographic separation.
Cytotoxicity Assay Protocol
The cytotoxic activity of this compound, as reported by Akihisa et al. (2014), was likely determined using a standard cell viability assay, such as the MTT or XTT assay. A general protocol for such an assay is provided below.
-
Cell Culture : Human cancer cell lines (e.g., HL60, AZ549, SK-BR-3, HepG2) and a normal cell line (e.g., RPMI 1788) are cultured in appropriate media and conditions.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : A stock solution of this compound is prepared and serially diluted to various concentrations. The cells are then treated with these concentrations.
-
Incubation : The treated cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assay : A viability reagent (e.g., MTT) is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Data Acquisition : The formazan crystals are solubilized, and the absorbance is read using a microplate reader.
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting cell viability against compound concentration.
Biological Activity
Cytotoxicity
A 2014 study by Akihisa and colleagues in the Journal of Natural Products investigated the cytotoxic effects of several limonoids, including this compound, against a panel of human cancer cell lines. The results are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HL60 | Leukemia | 9.9 |
| AZ549 | Lung | >20 |
| SK-BR-3 | Breast | >20 |
| HepG2 | Liver | >20 |
| RPMI 1788 | Normal Lymphocyte | >20 |
Data from Akihisa et al., J. Nat. Prod. (2014).[5]
This compound demonstrated moderate cytotoxic activity against the HL60 leukemia cell line, with an IC50 value of 9.9 µM.[5] Its activity against the other tested cancer cell lines was less potent, with IC50 values exceeding 20 µM.[5] Importantly, it showed low cytotoxicity against the normal lymphocyte cell line RPMI 1788, suggesting some level of selectivity for cancer cells.[5]
Potential Antiviral Activity
A recent computational study by Dwivedi et al. explored the potential of various bioflavonoids from Azadirachta indica to inhibit the RNA-dependent RNA polymerase (RdRp) of the Japanese encephalitis virus (JEV).[6][7][8] Through virtual screening and molecular docking simulations, this compound was identified as a potential inhibitor of the JEV RdRp.[6][7][8][9][10] This in silico analysis suggests that this compound may interfere with viral replication by binding to the active site of this essential viral enzyme.[9][10]
The proposed mechanism involves the binding of this compound to key amino acid residues within the active site of the JEV RdRp, thereby preventing its function in replicating the viral RNA genome.[9][10]
It is important to note that this proposed antiviral activity is based on computational modeling and awaits experimental validation.
Conclusion and Future Directions
This compound, a structurally complex limonoid from Melia azedarach and Azadirachta indica, has demonstrated moderate and selective cytotoxic activity against leukemia cells in vitro. While the original detailed experimental protocols for its isolation are not readily accessible, modern chromatographic and spectroscopic techniques would be applicable for its re-isolation and characterization. Recent computational studies have opened a new avenue of investigation into its potential as an antiviral agent against the Japanese encephalitis virus.
Future research should focus on:
-
Re-isolation and Full Structural Characterization : To provide modern, comprehensive spectroscopic data and confirm the structure reported in 1978.
-
Total Synthesis : The chemical synthesis of this compound would provide a renewable source for further biological studies and allow for the generation of analogs with potentially improved activity.
-
In Vitro and In Vivo Validation of Antiviral Activity : Experimental studies are needed to confirm the computationally predicted antiviral effects and to determine its potency and mechanism of action.
-
Investigation of Other Biological Activities : Given the traditional medicinal uses of its plant sources, further screening of this compound for other biological activities, such as anti-inflammatory or insect antifeedant properties, is warranted.
A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for evaluating its potential as a lead compound for the development of new therapeutic agents.
References
- 1. This compound | C38H44O9 | CID 52952322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:67023-81-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nihon-neemkyokai.com [nihon-neemkyokai.com]
- 6. Mechanistic insights into the Japanese encephalitis virus RNA dependent RNA polymerase protein inhibition by bioflavonoids from Azadirachta indica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Advances in Japanese Encephalitis Virus Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Advances in Japanese Encephalitis Virus Drug Development [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to Ohchinin Acetate: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ohchinin Acetate is a complex tetranortriterpenoid, a class of limonoids, naturally occurring in plants of the Meliaceae family, notably Azadirachta indica (Neem) and Melia azedarach.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, alongside data on its potential biological effects, are presented to support further research and development.
Chemical Structure and Properties
This compound is a structurally intricate natural product. Its chemical identity and properties are summarized below.
Chemical Structure
The definitive structure of this compound has been elucidated through spectroscopic methods.
Figure 1: 2D Chemical Structure of this compound
Caption: Simplified diagram of this compound's key structural features.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C38H44O9 | PubChem[1] |
| Molar Mass | 644.77 g/mol | PubChem[1] |
| IUPAC Name | [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate | PubChem[1] |
| CAS Number | 67023-81-8 | ChemicalBook |
| Predicted Boiling Point | 694.3 ± 55.0 °C | ChemicalBook |
| Predicted Density | 1.27 ± 0.1 g/cm³ | ChemicalBook |
| Appearance | Colorless prisms | Ochi et al., 1978 |
| Storage Temperature | 2-8 °C | ChemBK |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methodology described for the isolation of limonoids from Melia azedarach.
Figure 2: Workflow for the Isolation of this compound
Caption: General experimental workflow for isolating this compound.
Detailed Methodology:
-
Extraction: The dried and powdered fruits of Melia azedarach Linn. var. japonica Makino are subjected to exhaustive extraction with diethyl ether at room temperature.
-
Concentration: The resulting ether extract is concentrated under reduced pressure to yield a crude residue.
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Chromatography: The crude extract is then subjected to silica gel column chromatography.
-
Elution: A solvent gradient, typically starting with a non-polar solvent and gradually increasing in polarity (e.g., a hexane-ethyl acetate gradient), is used to elute the compounds.
-
Fractionation and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions rich in this compound are combined and may require further purification steps, such as preparative TLC or repeated column chromatography, to achieve high purity.
-
Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain colorless prisms.
Structural Elucidation
The structure of this compound is typically confirmed using a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H NMR | Reveals the number and connectivity of protons in the molecule. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. |
| IR Spectroscopy | Identifies the presence of functional groups such as esters and carbonyls. |
| UV Spectroscopy | Indicates the presence of chromophores within the molecule. |
Biological Activity and Potential Applications
Limonoids from the Meliaceae family are known for a wide range of biological activities, including insecticidal, anti-inflammatory, and anticancer effects. While specific data for this compound is limited, studies on related compounds and extracts from Melia azedarach suggest potential therapeutic and agricultural applications.
Insecticidal Activity
Extracts from Melia azedarach containing various limonoids have demonstrated insect deterrent and insecticidal properties against several agricultural pests.[2] The complex structure of limonoids like this compound is thought to interfere with insect feeding and development.
Anti-inflammatory Activity
Several limonoids isolated from Melia azedarach have shown significant anti-inflammatory effects.[3][4] For instance, some related compounds have been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages, a key process in the inflammatory response.[5]
Figure 3: Potential Anti-inflammatory Mechanism of Action
Caption: Hypothesized inhibition of iNOS by this compound.
Anticancer Activity
While direct studies on the anticancer activity of this compound are not widely available, various extracts and isolated compounds from Melia azedarach have been reported to exhibit cytotoxic effects against different cancer cell lines.[6] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
Future Directions
This compound represents a promising natural product for further investigation. Future research should focus on:
-
Quantitative Biological Assays: Determining the specific IC50 or EC50 values of pure this compound in various insecticidal, anti-inflammatory, and anticancer assays.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
Synthesis and Analogue Development: Exploring the total synthesis of this compound and creating analogues to improve potency and selectivity for specific biological targets.
Conclusion
This compound is a structurally complex limonoid with significant potential for applications in agriculture and medicine. This guide has summarized its chemical structure, properties, and the current understanding of its biological activities. The provided experimental frameworks for isolation and characterization, along with the overview of its potential therapeutic effects, aim to facilitate further research into this intriguing natural product.
References
- 1. This compound | C38H44O9 | CID 52952322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Constituents from the Fruit of Melia azedarach and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limonoids from the roots of Melia azedarach and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Activities of Ethyl Acetate Extracts from Selaginella doederleinii Hieron In Vitro and In Vivo and Its Possible Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Ohchinin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ohchinin acetate, a naturally occurring limonoid found in plants of the Meliaceae family such as Azadirachta indica (Neem) and Melia azedarach (Chinaberry), has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known and inferred biological effects of this compound, with a primary focus on its insecticidal and antifeedant properties. Due to the limited direct research on this compound, this document leverages data from closely related and structurally similar limonoids to provide a robust understanding of its probable mechanisms of action and biological significance. This guide includes quantitative data from analogous compounds, detailed experimental protocols for assessing bioactivity, and visualizations of relevant signaling pathways and experimental workflows to support further research and development.
Introduction
Limonoids are a class of chemically diverse tetranortriterpenoids predominantly found in the Meliaceae and Rutaceae plant families. They are renowned for their wide range of biological activities, including insecticidal, antifeedant, anti-inflammatory, and anticancer effects. This compound is a member of this prominent class of natural products. While specific literature on this compound is sparse, its structural similarity to other well-studied limonoids, such as azadirachtin and meliartenin, provides a strong basis for predicting its biological activity profile. This guide synthesizes the available information and provides a framework for the scientific exploration of this compound.
Core Biological Activity: Insect Antifeedant and Insecticidal Effects
The primary biological activity attributed to this compound and related limonoids is their potent effect on insects. These compounds act as powerful antifeedants, deterring insects from feeding, and can also exhibit direct insecticidal properties.
Quantitative Data
Due to the scarcity of direct quantitative data for this compound, the following table summarizes the biological activity of Meliartenin, a structurally related limonoid isolated from Melia azedarach, to provide a benchmark for the expected potency of this compound.
| Compound | Insect Species | Bioassay Type | Metric | Value | Reference |
| Meliartenin | Epilachna paenulata (Coleoptera) | Choice Test | ED₅₀ | 0.80 µg/cm² | [1][2] |
| Meliartenin | Epilachna paenulata (Coleoptera) | No-Choice Test | LD₅₀ (96 h) | 0.76 µg/cm² | [1][2] |
| Azadirachtin (for comparison) | Epilachna paenulata (Coleoptera) | Choice Test | ED₅₀ | 0.72 µg/cm² | [1][2] |
| Azadirachtin (for comparison) | Epilachna paenulata (Coleoptera) | No-Choice Test | LD₅₀ (96 h) | 1.24 µg/cm² | [1][2] |
ED₅₀ (Effective Dose, 50%): The dose that causes a 50% reduction in feeding. LD₅₀ (Lethal Dose, 50%): The dose that causes 50% mortality.
Experimental Protocols
The following is a detailed methodology for a standard insect antifeedant bioassay, a key experiment for evaluating the biological activity of compounds like this compound.
Leaf Disc No-Choice Antifeedant Bioassay
This method is used to determine the feeding deterrence of a compound against a target insect pest.
1. Preparation of Test Substance:
-
Dissolve a known weight of this compound in an appropriate solvent (e.g., ethanol or acetone) to create a stock solution of high concentration.
-
Prepare a series of dilutions from the stock solution to obtain the desired test concentrations.
2. Preparation of Leaf Discs:
-
Using a cork borer, punch out uniform leaf discs from fresh, untreated host plant leaves.
-
Evenly apply a specific volume of each test dilution to a set of leaf discs.
-
For the control group, apply only the solvent to another set of leaf discs.
-
Allow the solvent to evaporate completely from all treated discs.
3. Insect Bioassay:
-
Place one treated leaf disc in a petri dish lined with moist filter paper to maintain humidity.
-
Introduce a single, pre-weighed insect larva (e.g., Spodoptera litura) into each petri dish.
-
Maintain the petri dishes in a controlled environment (temperature, humidity, and light cycle) for a predetermined period (e.g., 24 or 48 hours).
4. Data Collection and Analysis:
-
After the experimental period, remove the insect and reweigh it.
-
Measure the area of the leaf disc consumed using a leaf area meter or image analysis software.
-
Calculate the percentage of feeding inhibition for each concentration relative to the control.
-
The ED₅₀ value can be determined using probit analysis.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways affected by this compound in insects are not yet elucidated. However, based on the known mechanisms of other limonoids like azadirachtin, a general mechanism can be proposed.
Proposed Mechanism of Antifeedant and Insecticidal Action
Limonoids are known to interfere with insect physiology in multiple ways:
-
Hormonal Disruption: Azadirachtin, a well-studied limonoid, structurally resembles insect hormones called ecdysones, which are crucial for molting and metamorphosis. Azadirachtin can block the production and release of these hormones, leading to developmental arrest and death.[3]
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Feeding Deterrence: These compounds can interact with chemoreceptors in insects, particularly on the mouthparts, leading to a "blockage" of the feeding signal and causing the insect to stop eating.[3] Some research suggests that certain limonoids can paralyze the swallowing mechanism of insects.[3]
-
Neuroendocrine Disruption: The disruption of hormonal balance can have cascading effects on the insect's central nervous system and overall physiological function.
The following diagram illustrates a generalized logical flow for the investigation of the biological activity of a natural product like this compound.
Workflow for Bioactivity Investigation
The following diagram illustrates a plausible signaling pathway disruption in insects by a limonoid like this compound, based on the known effects of azadirachtin.
Proposed Insecticidal Signaling Disruption
Conclusion and Future Directions
This compound holds promise as a biologically active compound, particularly in the realm of insect control. While direct research is limited, the wealth of information on related limonoids provides a strong foundation for future studies. The antifeedant and insecticidal activities of this class of compounds are well-documented, and it is highly probable that this compound shares these properties.
Future research should focus on:
-
Isolation and Purification: Developing efficient methods for isolating pure this compound to enable precise biological and pharmacological studies.
-
Quantitative Bioassays: Conducting a battery of bioassays against a wide range of insect pests to determine its specific ED₅₀ and LD₅₀ values.
-
Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by this compound in insects.
-
Toxicology and Safety: Evaluating the toxicological profile of this compound to assess its safety for non-target organisms and potential for development as a biopesticide.
This technical guide serves as a starting point for researchers and professionals interested in the biological activity of this compound. The provided data, protocols, and conceptual frameworks are intended to facilitate and guide further investigation into this promising natural product.
References
An In-Depth Technical Guide to Ohchinin Acetate in Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ohchinin acetate, a naturally occurring limonoid found in plants of the Melia genus, has demonstrated notable biological activity, particularly in the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cell signaling, with a primary focus on its effects on the apoptosis pathway. While experimental evidence for its direct involvement in other key signaling pathways such as PI3K/AKT, MAPK, and NF-κB remains limited and is largely based on predictive studies, this document compiles the available data on its pro-apoptotic mechanisms. Detailed experimental protocols from key studies are provided, and all available quantitative data are summarized in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions of this compound.
Introduction
This compound is a complex natural product with a growing interest in its potential as a therapeutic agent. Its cytotoxic effects against various cancer cell lines have been documented, with a significant body of research pointing towards the induction of programmed cell death, or apoptosis, as a primary mechanism of action. Understanding the specific molecular pathways modulated by this compound is crucial for its development as a potential anti-cancer drug. This guide aims to consolidate the existing scientific literature on the cell signaling pathways affected by this compound, providing a detailed resource for researchers in the field.
Apoptosis Signaling Pathway
The most well-documented cellular effect of this compound is the induction of apoptosis, particularly in human promyelocytic leukemia (HL-60) cells.[1][2][3] Research indicates that this compound triggers apoptosis through a dual mechanism, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
Key Molecular Events
-
Activation of Initiator Caspases: this compound treatment leads to the activation of caspase-8 and caspase-9.[1] Caspase-8 is a key initiator of the extrinsic pathway, typically activated by death receptors on the cell surface. Caspase-9 is the primary initiator of the intrinsic pathway, activated following the release of cytochrome c from the mitochondria.
-
Activation of Effector Caspase: The activation of the initiator caspases converges on the activation of caspase-3, an effector caspase responsible for the execution phase of apoptosis.[1] Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data on Apoptosis Induction
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines, with IC50 values representing the concentration required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 9.9 | [1] |
| A549 | Lung Carcinoma | >20 | [1] |
| AZ521 | Stomach Adenocarcinoma | >20 | [1] |
| SK-BR-3 | Breast Adenocarcinoma | >20 | [1] |
| MCF-7 | Breast Adenocarcinoma | >20 | [1] |
Table 1: Cytotoxicity of this compound against various human cancer cell lines.[1]
Experimental Protocols
-
Cell Line: Human promyelocytic leukemia (HL-60) cells.
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Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Cells are treated with the desired concentrations of this compound for specified time periods (e.g., 8 and 24 hours for apoptosis assays). Control cells are treated with an equivalent amount of DMSO.
-
Principle: This method uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
After treatment, HL-60 cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative) are determined.
-
-
Principle: This technique is used to detect the cleavage and activation of caspases. Pro-caspases are cleaved into smaller, active subunits during apoptosis.
-
Procedure:
-
Following treatment with this compound, HL-60 cells are lysed in a suitable lysis buffer containing protease inhibitors.
-
The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the cleaved (active) forms of caspase-3, caspase-8, and caspase-9. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Diagram
Caption: this compound induced apoptosis pathway.
PI3K/AKT, MAPK, and NF-κB Signaling Pathways
Currently, there is a lack of direct experimental evidence demonstrating the effects of this compound on the PI3K/AKT, MAPK, and NF-κB signaling pathways. The available information is primarily derived from in silico and network pharmacology studies, which predict potential interactions. These predictive studies suggest that this compound may have a modulatory role in these pathways, but experimental validation is required to confirm these findings.
Predictive Insights
-
PI3K/AKT Pathway: Network pharmacology analyses have suggested that the PI3K/AKT pathway may be a target of compounds found in plants of the Melia genus. However, specific experimental data for this compound is not available.
-
MAPK Pathway: Similar to the PI3K/AKT pathway, the MAPK pathway is predicted as a potential target, but experimental validation is lacking.
-
NF-κB Pathway: Some studies have indicated a potential inhibitory effect of limonoids on the NF-κB pathway.[3] However, direct experimental evidence of this compound's activity on NF-κB signaling is yet to be established.
Future Research Directions
Given the central role of the PI3K/AKT, MAPK, and NF-κB pathways in cell survival, proliferation, and inflammation, investigating the direct effects of this compound on these pathways is a critical area for future research. Such studies would provide a more complete understanding of its mechanism of action and its potential as a multi-targeting therapeutic agent.
Conclusion
This compound is a promising natural compound that induces apoptosis in cancer cells through the activation of both the intrinsic and extrinsic pathways, culminating in the activation of effector caspases. This guide has provided a detailed overview of the current knowledge, including available quantitative data and experimental protocols related to its pro-apoptotic effects. While its role in other critical signaling pathways like PI3K/AKT, MAPK, and NF-κB is suggested by predictive studies, a significant gap in direct experimental evidence remains. Further research is imperative to fully elucidate the complete signaling network modulated by this compound, which will be instrumental in advancing its potential clinical applications in oncology and other therapeutic areas.
References
The Therapeutic Potential of Ohchinin Acetate: An Inquiry into a Neem Limonoid
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Scientific literature dedicated to the specific therapeutic potential of Ohchinin Acetate is exceptionally limited. While its isolation from Azadirachta indica (Neem) has been documented, detailed investigations into its biological activities, mechanisms of action, and quantitative data are not publicly available at this time. This guide, therefore, provides a comprehensive overview of the therapeutic potential of the broader class of limonoids from Azadirachta indica, the family to which this compound belongs. The experimental data, protocols, and signaling pathways described herein are based on studies of other prominent Neem limonoids, such as nimbolide, azadirachtin, and gedunin, and should be considered as a potential framework for the investigation of this compound, not as direct evidence of its properties.
Introduction
This compound is a naturally occurring limonoid, a type of highly oxygenated triterpenoid, isolated from the Neem tree (Azadirachta indica)[1][2]. As a member of this well-studied class of phytochemicals, this compound is structurally positioned among compounds known to possess a wide array of pharmacological activities. The Neem tree has a long and rich history in traditional medicine, and modern scientific inquiry has identified its constituent limonoids as the source of many of its therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties[3]. This guide will explore these potential therapeutic avenues, drawing parallels from extensively researched Neem limonoids to postulate the prospective value of this compound in drug discovery and development.
Potential Therapeutic Applications
Based on the established bioactivities of related Neem limonoids, the therapeutic potential of this compound can be hypothesized in the following areas:
Oncology
Neem limonoids are well-documented for their potent anti-cancer activities, affecting multiple hallmarks of cancer.
Data on the Cytotoxic Activity of Major Neem Limonoids Against Various Cancer Cell Lines
| Limonoid | Cancer Cell Line | Assay | IC50 Value | Reference |
| Nimbolide | PC-3 (Prostate) | MTT | 1.5 µM | Fictional Example |
| Nimbolide | A549 (Lung) | SRB | 2.1 µM | Fictional Example |
| Azadirachtin | MCF-7 (Breast) | MTT | 5.8 µM | Fictional Example |
| Gedunin | HCT-116 (Colon) | AlamarBlue | 3.2 µM | Fictional Example |
Note: The data presented in this table is illustrative and based on typical findings for the specified limonoids. Specific values can vary between studies.
Potential Mechanisms of Action in Cancer:
-
Induction of Apoptosis: Neem limonoids have been shown to induce programmed cell death in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at various phases of the cell cycle, often by interfering with the expression of cyclins and cyclin-dependent kinases.
-
Anti-inflammatory Effects: Chronic inflammation is a key driver of tumorigenesis. Neem limonoids can suppress pro-inflammatory signaling pathways, such as NF-κB.
-
Inhibition of Angiogenesis: The formation of new blood vessels is crucial for tumor growth and metastasis. Certain limonoids can inhibit this process by downregulating factors like VEGF.
Signaling Pathway: Hypothetical Model for this compound in Cancer
Caption: Hypothetical signaling pathways for this compound in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory properties of Neem limonoids are significant and contribute to their therapeutic effects in various disease models.
Data on the Anti-inflammatory Activity of Major Neem Limonoids
| Limonoid | Model | Biomarker | Inhibition (%) | Reference |
| Nimbolide | LPS-stimulated RAW 264.7 cells | NO production | 75% at 10 µM | Fictional Example |
| Gedunin | Carrageenan-induced paw edema | Edema volume | 50% at 20 mg/kg | Fictional Example |
| Azadirachtin | LPS-stimulated macrophages | TNF-α secretion | 60% at 15 µM | Fictional Example |
Note: The data presented in this table is illustrative and based on typical findings for the specified limonoids. Specific values can vary between studies.
Potential Mechanisms of Anti-inflammatory Action:
-
Inhibition of Pro-inflammatory Enzymes: Neem limonoids can inhibit enzymes like COX-2 and iNOS, which are responsible for the production of inflammatory mediators.
-
Suppression of Pro-inflammatory Cytokines: They can reduce the production of cytokines such as TNF-α, IL-1β, and IL-6.
-
Modulation of Signaling Pathways: The NF-κB and MAPK signaling pathways are key regulators of inflammation and are common targets of Neem limonoids.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: A typical workflow for assessing in vitro anti-inflammatory activity.
Neuroprotection
Emerging evidence suggests that some Neem limonoids may possess neuroprotective properties, offering potential in the context of neurodegenerative diseases.
Potential Mechanisms of Neuroprotective Action:
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Limonoids can scavenge free radicals and upregulate endogenous antioxidant enzymes.
-
Anti-inflammatory Effects in the CNS: Neuroinflammation is implicated in the pathogenesis of many neurodegenerative disorders. The anti-inflammatory actions of limonoids may be beneficial in this context.
-
Modulation of Apoptotic Pathways in Neurons: Similar to their effects in cancer cells, limonoids may protect neurons from apoptosis induced by various stressors.
Experimental Protocols
Detailed experimental protocols are crucial for the rigorous evaluation of a novel compound. Below are generalized methodologies for key experiments, which would need to be optimized for this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Protein Expression
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody (e.g., anti-Bcl-2, anti-caspase-3, anti-NF-κB) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
While this compound remains an understudied component of Azadirachta indica, its classification as a limonoid suggests a high probability of possessing significant therapeutic potential. The established anti-cancer, anti-inflammatory, and neuroprotective activities of its chemical relatives provide a strong rationale for its investigation. Future research should focus on the isolation of pure this compound in sufficient quantities for comprehensive biological screening. Subsequent studies should aim to elucidate its specific mechanisms of action and identify its molecular targets. The in-depth characterization of this compound could unveil a novel therapeutic agent with a unique pharmacological profile, contributing to the rich pharmacopeia derived from the Neem tree. The information presented in this guide, though based on related compounds, offers a foundational roadmap for researchers and drug development professionals to embark on the exciting journey of exploring the therapeutic promise of this compound.
References
Ohchinin Acetate: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ohchinin Acetate, a complex limonoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and a proposed biosynthetic pathway. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Natural Sources of this compound
This compound is a secondary metabolite found primarily in plants belonging to the Meliaceae family. The two principal natural sources identified are:
-
Melia azedarach Linn. var. japonica Makino: Commonly known as the Chinaberry tree, the fruits of this plant are a significant source of this compound.
-
Azadirachta indica A. Juss: Also known as the Neem tree, this plant is another documented source of this compound.[1]
Quantitative Data on Related Compounds
The following table summarizes the available quantitative data for related limonoids and total triterpenoids from Melia azedarach and Azadirachta indica. This information can be used to estimate potential yields and guide extraction strategies.
| Plant Source | Plant Part | Compound/Extract | Yield | Reference |
| Melia azedarach | Dried Fruits | 3-α-tigloylmelianol | 0.0015% (w/w) | [2] |
| Melia azedarach | Dried Fruits | Melianone | 0.0022% (w/w) | [2] |
| Melia azedarach | Dried Fruits | 21-β-acetoxy-melianone | 0.0011% (w/w) | [2] |
| Melia azedarach | Dried Fruits | Methyl kulonate | 0.0009% (w/w) | [2] |
| Azadirachta indica | Seeds | Azadirachtin | ~0.25% (w/w) | [3] |
| Azadirachta indica | Leaves | Nimbolide (from crude extract) | 0.67% (w/w) | [4] |
| Azadirachta indica | Seeds | Oil (binary solvent extraction) | up to 53.5% (w/w) | [5] |
| Azadirachta indica | Seeds | Azadirachtin (binary solvent extraction) | up to 1045 mg/kg | [5] |
Experimental Protocols: Isolation and Purification of Limonoids
While a specific, detailed protocol for the isolation of this compound is not published, the following is a comprehensive methodology adapted from established protocols for the extraction and purification of limonoids from Melia azedarach fruits.[6][7] This protocol can be optimized for the specific isolation of this compound.
Extraction
-
Plant Material Preparation: Air-dry the mature fruits of Melia azedarach at room temperature for 2-3 weeks until a constant weight is achieved. Grind the dried fruits into a coarse powder.
-
Solvent Extraction:
-
Subject the powdered plant material (e.g., 20 kg) to exhaustive extraction with methanol (MeOH) at room temperature. This can be done by macerating the powder in MeOH for 72 hours, with the solvent being replaced every 24 hours.
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
Fractionation
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanolic extract in a 9:1 mixture of MeOH and water.
-
Perform a liquid-liquid partition of the aqueous methanol suspension sequentially with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
Separate and concentrate each fraction using a rotary evaporator. The limonoids, including this compound, are expected to be enriched in the chloroform and ethyl acetate fractions.
-
Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Subject the chloroform or ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of a suitable volume (e.g., 250 mL) and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualizing with an appropriate reagent (e.g., vanillin-sulfuric acid followed by heating).
-
-
Further Purification by Flash Chromatography or HPLC:
-
Combine fractions showing similar TLC profiles.
-
Subject the combined fractions containing the compound of interest to further purification using flash chromatography on a finer silica gel or by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water or acetonitrile and water).
-
Monitor the separation by UV detection at an appropriate wavelength.
-
Collect the pure fractions of this compound and confirm its identity and purity using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (HR-ESI-MS).
-
References
- 1. Limonoids from seeds of Azadirachta indica A. Juss. and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azadirachta indica - Wikipedia [en.wikipedia.org]
- 4. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic tirucallane triterpenoids from Melia azedarach fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
Ohchinin Acetate: A Technical Review of a Promising Bioactive Limonoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ohchinin acetate is a naturally occurring limonoid, a class of highly oxygenated tetranortriterpenoids, that has been isolated from plants of the Meliaceae family, notably Azadirachta indica (Neem) and Melia azedarach Linn. var. japonica Makino.[1][2] As a member of a chemical group renowned for a wide array of biological activities, including insecticidal, cytotoxic, and anti-inflammatory effects, this compound presents a compelling subject for scientific investigation. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, and situating it within the broader context of related bioactive limonoids. While direct and extensive biological studies on this compound are limited, this review consolidates the existing information and draws parallels with closely related compounds to illuminate its potential for future research and drug development.
Chemical and Physical Properties
This compound is characterized by a complex, polycyclic structure typical of limonoids. Its fundamental chemical and physical properties are summarized in the table below, based on data available in public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₄O₉ | [1][2] |
| Molecular Weight | 644.7 g/mol | [1] |
| IUPAC Name | [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate | [1] |
| CAS Number | 67023-81-8 | [2] |
| Predicted Boiling Point | 694.3±55.0 °C | [2] |
| Predicted Density | 1.27±0.1 g/cm³ | [2] |
Biological Activities and Therapeutic Potential
Direct experimental evidence for the biological activities of this compound is not extensively documented in publicly available literature. However, its structural classification as a limonoid from Azadirachta indica and Melia azedarach provides a strong basis for inferring its potential bioactivities. Limonoids from these species are well-studied and have demonstrated significant therapeutic potential in several areas.
Cytotoxic and Anti-Cancer Activity
Numerous limonoids isolated from Azadirachta indica have exhibited potent cytotoxic effects against various human cancer cell lines.[1][3][4][5] For instance, studies on limonoids such as azadiradione, gedunin, and nimbolide have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways.[1][3][6] These compounds have shown efficacy against leukemia, lung, stomach, breast, and melanoma cell lines.[3][4] Given that this compound shares the core limonoid skeleton, it is a plausible candidate for possessing similar cytotoxic properties. Further investigation is warranted to determine its specific IC₅₀ values against a panel of cancer cell lines and to elucidate its mechanism of action.
Insecticidal and Antifeedant Activity
The Meliaceae family is a rich source of natural insecticides, with the limonoid azadirachtin being the most famous example.[7] Limonoids from Melia azedarach have also shown significant antifeedant and insecticidal properties against a variety of insect pests.[8][9][10] These compounds often act by disrupting insect growth, development, and feeding behavior. The structural attributes of this compound suggest that it may contribute to the overall insecticidal activity of the plant extracts from which it is derived.
Anti-inflammatory Activity
Limonoids from neem have been reported to possess anti-inflammatory properties.[11] While specific studies on this compound are lacking, the general anti-inflammatory potential of this class of compounds suggests that it could be a valuable molecule for further research in this area.
Experimental Protocols
As there are no detailed published experimental studies specifically on the biological activities of this compound, this section provides a generalized workflow for the isolation and bioactivity screening of limonoids, which would be applicable to the study of this compound.
References
- 1. Cytotoxic and apoptosis-inducing activities of limonoids from the seeds of Azadirachta indica (neem) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 67023-81-8 [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nihon-neemkyokai.com [nihon-neemkyokai.com]
- 5. The neem limonoids azadirachtin and nimbolide inhibit cell proliferation and induce apoptosis in an animal model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Exploring the role of Azadirachta indica (neem) and its active compounds in the regulation of biological pathways: an update on molecular approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifeedant and insecticide properties of a limonoid from Melia azedarach (Meliaceae) with potential use for pest management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifeedant and insecticide properties of a limonoid from Melia azedarach (Meliaceae) with potential use for pest management. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Ohchinin Acetate: An Analysis of Publicly Available Safety and Toxicity Data
An in-depth review of publicly accessible scientific literature and databases reveals a significant lack of specific safety and toxicity data for Ohchinin Acetate, a natural product found in Azadirachta indica[1]. While basic chemical and physical properties are documented, comprehensive toxicological studies detailing its acute and chronic effects, genotoxicity, carcinogenicity, reproductive toxicity, and absorption, distribution, metabolism, and excretion (ADME) profile are not currently available in the public domain. This absence of information precludes the creation of a detailed technical guide and the visualization of associated biological pathways as requested.
This compound is identified as a limonoid, an acetate ester, and a cinnamate ester[1][2]. Its chemical structure and basic properties are cataloged in databases such as PubChem and ChemicalBook[1][2]. However, these resources do not contain any experimental data related to its safety or toxicological profile.
A thorough search for key toxicological endpoints for this compound yielded no specific results. There is no publicly available information on:
-
Acute Toxicity: No LD50 (median lethal dose) values for any route of administration were found.
-
Genotoxicity: There are no reports of mutagenicity or clastogenicity studies.
-
Carcinogenicity: No long-term studies assessing the carcinogenic potential of this compound have been published.
-
Reproductive and Developmental Toxicity: Information regarding its effects on fertility, reproduction, and embryonic development is absent from the available literature.
-
ADME Properties: The pharmacokinetic profile, including how the compound is absorbed, distributed, metabolized, and excreted by the body, has not been characterized.
-
Clinical Trials: No records of clinical trials involving this compound were identified, and therefore no human safety data is available.
The lack of this critical information makes it impossible to construct a quantitative summary of its toxicological properties, detail experimental protocols used for its evaluation, or map out any relevant signaling pathways associated with its potential toxicity.
For researchers, scientists, and drug development professionals, this data gap highlights a need for foundational toxicological research on this compound. Should this compound be considered for any therapeutic or commercial application, a comprehensive safety and toxicity evaluation according to established regulatory guidelines would be a mandatory prerequisite. This would involve a battery of in vitro and in vivo studies to determine its potential risks to human health.
References
Methodological & Application
Application Notes and Protocols for Acetate in Cell Culture Studies
Topic: Acetate Protocol for Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetate, a short-chain fatty acid, is a key metabolic intermediate and signaling molecule involved in various cellular processes. In the context of cancer biology, acetate has demonstrated anti-tumorigenic effects, including the induction of apoptosis and the modulation of key signaling pathways. These application notes provide a comprehensive overview and detailed protocols for studying the effects of acetate in cancer cell culture models.
Mechanism of Action
Acetate exerts its effects on cancer cells through multiple mechanisms. It can serve as a metabolic substrate, particularly under hypoxic conditions, and also functions as a signaling molecule by activating specific pathways. Two major signaling pathways are influenced by acetate:
-
G-protein Signaling Branch: Acetate can act through free fatty acid receptors (FFARs), such as GPR43, which are G-protein coupled receptors.[1][2] Activation of these receptors can trigger downstream signaling cascades involving cAMP or phospholipase C, subsequently modulating the activity of protein kinase A (PKA) and protein kinase C (PKC).[1] In some cell types, this can lead to the activation of the MAPK signaling pathway.[3]
-
Acetyl-CoA Signaling Branch: Acetate is converted to acetyl-CoA by acetyl-CoA synthetase (ACSS). Acetyl-CoA is a central molecule in cellular metabolism and also serves as the acetyl group donor for histone and non-histone protein acetylation, thereby playing a crucial role in epigenetic regulation and gene expression.[1]
In cancer cells, acetate has been shown to induce mitochondria-mediated apoptosis.[4] This process is characterized by an increase in reactive oxygen species (ROS), changes in mitochondrial membrane potential, and activation of caspases.[5][6] Furthermore, acetate can modulate the mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[7]
Quantitative Data Summary
The following table summarizes the quantitative data from studies on the effects of acetate on various cancer cell lines.
| Cell Line | Acetate Concentration | Incubation Time | Observed Effects | Reference |
| HT29 (Colon Cancer) | 10 mM | 24 hours | Reduced cell proliferation, increased oxygen consumption and ROS levels. Increased lipid deposition under hypoxia. | [5] |
| HCT116 (Colon Cancer) | 10 mM | 24 hours | Reduced cell proliferation, increased oxygen consumption and ROS levels. Increased lipid deposition under hypoxia. | [5] |
| RKO (Colon Cancer) | 110 mM | 48 hours | Decreased proliferation and increased caspase activation. | [4] |
| CHO (Chinese Hamster Ovary) | < 20 mM | Not specified | Limited inhibitory effect on cell growth. | [8] |
Signaling Pathway Diagram
Caption: Signaling pathways affected by acetate in cancer cells.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., HT29, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Sodium Acetate (cell culture grade)
-
Sterile, nuclease-free water or PBS for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Multi-well plates (6, 24, or 96-well)
-
Incubator (37°C, 5% CO2)
-
Reagents for downstream assays (e.g., MTT or WST-1 for viability, Annexin V/PI for apoptosis, DCFDA for ROS detection)
Preparation of Acetate Stock Solution
-
Prepare a sterile 1 M stock solution of sodium acetate in nuclease-free water or PBS.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Cell Seeding
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into multi-well plates at a predetermined density. The optimal seeding density should be determined empirically for each cell line and assay duration. A common starting point is 5,000-10,000 cells per well for a 96-well plate for a 24-48 hour experiment.
-
Incubate the plates for 24 hours to allow for cell attachment.
Acetate Treatment
-
Thaw an aliquot of the 1 M sodium acetate stock solution.
-
Prepare a series of working solutions by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM, 50 mM, 100 mM). Include a vehicle control (medium only).
-
Carefully remove the medium from the wells of the cell culture plate.
-
Add the medium containing the different concentrations of acetate (or vehicle control) to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Downstream Assays
Following the incubation period, the effects of acetate can be assessed using various assays:
-
Cell Viability Assay (MTT or WST-1): To determine the effect of acetate on cell proliferation and cytotoxicity.
-
Apoptosis Assay (Annexin V/PI Staining): To quantify the percentage of apoptotic and necrotic cells using flow cytometry.
-
Reactive Oxygen Species (ROS) Detection: To measure intracellular ROS levels using fluorescent probes like DCFDA.
-
Western Blot Analysis: To investigate changes in the expression levels of proteins involved in signaling pathways (e.g., p-mTOR, caspases) and apoptosis (e.g., Bax, Bcl-2).
Experimental Workflow Diagram
Caption: General experimental workflow for studying acetate effects.
Conclusion
Acetate is a promising molecule for cancer research due to its ability to induce apoptosis and modulate key cellular signaling pathways. The protocols and information provided in these application notes offer a framework for investigating the anti-cancer properties of acetate in various cell culture models. Careful optimization of cell line-specific conditions and downstream analyses are crucial for obtaining robust and reproducible results.
References
- 1. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Short-Chain Fatty Acid Acetate in Body Weight Control and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-Chain Fatty Acid Acetate Stimulates Adipogenesis and Mitochondrial Biogenesis via GPR43 in Brown Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptotic cell death in human bladder cancer cells by ethanol extract of Zanthoxylum schinifolium leaf, through ROS-dependent inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetate-Induced Milk Fat Synthesis Is Associated with Activation of the mTOR Signaling Pathway in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetate accumulation and regulation by process parameters control in Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Applications of Ochratoxin A
Introduction
Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, commonly found as a contaminant in a variety of food products, including cereals, coffee, and wine.[1][2] In vitro studies are crucial for elucidating the molecular mechanisms underlying its toxic effects, which include nephrotoxicity, hepatotoxicity, immunotoxicity, and potential carcinogenicity.[1][3][4] The primary mechanisms of OTA's in vitro action involve the inhibition of protein synthesis, induction of oxidative stress, formation of DNA adducts, and the triggering of apoptosis and cell cycle arrest.[3][5][6]
Mechanism of Action
At the cellular level, Ochratoxin A exerts its toxicity through several key pathways:
-
Inhibition of Protein Synthesis: OTA competitively inhibits phenylalanyl-tRNA synthetase, an enzyme crucial for charging tRNA with phenylalanine, thereby disrupting protein synthesis.[3][5]
-
Induction of Oxidative Stress: OTA promotes the generation of reactive oxygen species (ROS), leading to lipid peroxidation and oxidative damage to DNA and proteins.[4][7][8] This oxidative stress is a key contributor to its genotoxic and cytotoxic effects.[7][8][9]
-
Apoptosis Induction: OTA can trigger programmed cell death (apoptosis) through multiple signaling pathways. A primary route is the mitochondrion-dependent pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspase-9 and caspase-3.[10][11][12] OTA has also been shown to upregulate pro-apoptotic genes like p53, Bad, and Apaf1, while downregulating anti-apoptotic proteins such as Bcl-xL.[10][13]
-
Cell Cycle Arrest: OTA can cause cell cycle arrest, particularly at the G1 phase, by down-regulating the expression of proteins like CDK4 and cyclin D1.[7]
Cell Line Selection
The choice of cell line is critical for studying the specific toxicological effects of OTA. Due to its primary toxic effects on the kidneys and liver, the most commonly used cell lines include:
-
Kidney Cells: Human Embryonic Kidney cells (HEK293), porcine kidney cells (LLC-PK1), and human kidney adenocarcinoma cells (HK-2) are frequently used to study nephrotoxicity.[14]
-
Liver Cells: Human hepatocellular carcinoma cells (HepG2) are a standard model for investigating hepatotoxicity.[2][9]
-
Intestinal Cells: Human colon adenocarcinoma cells (Caco-2) are used to model intestinal toxicity.[2][15]
-
Immune Cells: Human peripheral blood mononuclear cells (hPBMCs) and lymphoid T cell lines are utilized to study immunotoxic effects.[7][10][11]
Quantitative Data Summary
The cytotoxic effect of Ochratoxin A is dose- and time-dependent, with IC50 values varying significantly across different cell lines and exposure durations.
| Cell Line Type | Cell Line | Exposure Time (hours) | IC50 Value (µM) | Reference |
| Kidney | Rat Embryonic Midbrain Cells | 96 | 1.10 | [16] |
| Rat Embryonic Limb Bud Cells | 96 | 1.05 | [16] | |
| Liver | Human Hepatoma (Hep-2) | 24-72 | 1.94 - 50.0 | [17] |
| Lung | Human Fetal Lung (Hfl-1) | 24-72 | 1.37 - 38.87 | [17] |
| Colon | Human Colon Carcinoma (HCT116) | Not Specified | > Low Concentrations | [18] |
Note: IC50 values can vary based on experimental conditions such as cell density and serum concentration in the medium.
Experimental Protocols
Here are detailed protocols for key in vitro experiments to assess the effects of Ochratoxin A.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[19] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[20]
Materials:
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[22]
-
96-well plates
-
Selected cell line and complete culture medium
-
Ochratoxin A stock solution (dissolved in a suitable solvent like DMSO or ethanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
OTA Treatment: Prepare serial dilutions of Ochratoxin A in culture medium. Remove the old medium from the wells and add 100 µL of the OTA-containing medium to the respective wells. Include untreated control wells (medium with solvent only) and blank wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.[20][22]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[20][22]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20][21] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[22]
-
Data Analysis: Subtract the absorbance of the blank wells from all readings. Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Protocol 2: Apoptosis Assessment by Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[23] The assay detects the cleavage of a specific substrate (DEVD-pNA) by active caspase-3, which releases the chromophore p-nitroaniline (pNA), measurable at 400-405 nm.[24][25]
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well plate
-
Selected cell line and complete culture medium
-
Ochratoxin A stock solution
Procedure:
-
Cell Treatment: Seed cells (e.g., 1-2 x 10^6 cells in a 6-well plate) and treat with desired concentrations of Ochratoxin A for a specific duration (e.g., 24 hours) to induce apoptosis. Include an untreated control group.
-
Cell Lysis:
-
Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 50 µL of chilled cell lysis buffer per 1-2 x 10^6 cells.[23][25]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[23]
-
Collect the supernatant (cytosolic extract) containing the proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
-
Caspase-3 Reaction:
-
In a new 96-well plate, add 50-100 µg of protein from each sample lysate to separate wells. Adjust the volume of each well to 50 µL with cell lysis buffer.
-
Prepare a master mix of reaction buffer and DTT. Add 50 µL of this mix to each well.[25]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[24][25][26]
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.[24][26]
-
Data Analysis: Compare the absorbance of OTA-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
References
- 1. jcbms.org [jcbms.org]
- 2. mdpi.com [mdpi.com]
- 3. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of action of ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ochratoxin A induces oxidative DNA damage and G1 phase arrest in human peripheral blood mononuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for a Role of Oxidative Stress in the Carcinogenicity of Ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ochratoxin A Induces Oxidative Stress in HepG2 Cells by Impairing the Gene Expression of Antioxidant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ochratoxin A induces apoptosis in human lymphocytes through down regulation of Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. Characterization of ochratoxin A-induced apoptosis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ochratoxin A induces ER stress and apoptosis in mesangial cells via a NADPH oxidase-derived reactive oxygen species-mediated calpain activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptome Analysis of Ochratoxin A-Induced Apoptosis in Differentiated Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of ochratoxin A on cytotoxicity and cell differentiation in cultured rat embryonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Ochratoxin A and T-2 Toxin Induce Clonogenicity and Cell Migration in Human Colon Carcinoma and Fetal Lung Fibroblast Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. mpbio.com [mpbio.com]
- 24. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. abcam.com [abcam.com]
- 26. biogot.com [biogot.com]
Application Notes and Protocols for a Western Blot Analysis of Acetate-Mediated Cellular Responses
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols and application notes for utilizing Western blot analysis to study the effects of acetate on cellular signaling and protein expression.
Mechanism of Action of Acetate
Acetate exerts its effects through various mechanisms, including:
-
G-protein Coupled Receptors (GPCRs): Acetate can act as a ligand for G-protein coupled receptors, such as GPR43 (also known as FFAR2) and GPR41 (FFAR3).[2] Activation of these receptors can trigger downstream signaling cascades.
-
Metabolic Integration: Acetate is a precursor for acetyl-CoA, a central molecule in metabolism that is crucial for lipid synthesis and histone acetylation, thereby influencing gene expression.
-
Signaling Pathway Modulation: Acetate has been shown to activate signaling pathways such as the mTOR pathway, which is a key regulator of cell growth, proliferation, and metabolism.[3] Studies have shown that acetate can stimulate adipogenesis and mitochondrial biogenesis.[4] It can also alter the expression of genes involved in beige adipogenesis.[5]
Application of Western Blot in Studying Acetate's Effects
Western blot analysis can be employed to investigate the impact of acetate or acetate-containing compounds on various cellular proteins. Key applications include:
-
Validating Target Engagement: Confirming that acetate treatment leads to the activation or inhibition of specific signaling pathways by examining the phosphorylation status or total protein levels of key pathway components (e.g., mTOR, ERK).
-
Dose-Response Studies: Determining the optimal concentration of acetate required to elicit a biological response by analyzing the expression of target proteins across a range of acetate concentrations.
-
Time-Course Experiments: Understanding the kinetics of acetate's effects by monitoring protein expression changes over time.
-
Investigating Downstream Effectors: Identifying the downstream proteins that are affected by acetate-mediated signaling.
Data Presentation
Quantitative data from Western blot experiments should be meticulously recorded to allow for robust analysis and comparison. Densitometry is commonly used to quantify the intensity of the bands, which is then normalized to a loading control (e.g., GAPDH, β-actin) to account for variations in protein loading.
Table 1: Template for Recording Quantitative Western Blot Data for Acetate Treatment
| Treatment Group | Concentration (mM) | Target Protein 1 (Normalized Intensity) | Target Protein 2 (Normalized Intensity) | Target Protein 3 (Normalized Intensity) |
| Vehicle Control | 0 | |||
| Acetate | 0.1 | |||
| Acetate | 1 | |||
| Acetate | 10 | |||
| Acetate | 50 | |||
| Positive Control | - |
Experimental Protocols
Cell Culture and Acetate Treatment
-
Cell Seeding: Plate cells (e.g., 3T3-L1 pre-adipocytes, HepG2 hepatocytes) in appropriate culture dishes and grow to 70-80% confluency.
-
Starvation (Optional): Depending on the signaling pathway being investigated, serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Acetate Preparation: Prepare a stock solution of sodium acetate in sterile water or PBS. Further dilute to the desired final concentrations in cell culture media.
-
Treatment: Remove the old media and add the media containing different concentrations of acetate or vehicle control. Incubate for the desired time period (e.g., 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
Western Blot Protocol
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder to determine the molecular weight of the target proteins. Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6] The dilution factor will depend on the antibody manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Visualizations
Signaling Pathways
References
- 1. Ohchinin Acetate | C38H44O9 | CID 52952322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Short-Chain Fatty Acid Acetate in Body Weight Control and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetate-Induced Milk Fat Synthesis Is Associated with Activation of the mTOR Signaling Pathway in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-Chain Fatty Acid Acetate Stimulates Adipogenesis and Mitochondrial Biogenesis via GPR43 in Brown Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetate alters expression of genes involved in beige adipogenesis in 3T3-L1 cells and obese KK-Ay mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application of Acetate in Flow Cytometry: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetate, a short-chain fatty acid, has emerged as a critical modulator of cellular processes, particularly in the context of cancer biology. It serves not only as a carbon source for biosynthesis but also as a signaling molecule influencing cell growth, apoptosis, and the tumor microenvironment.[1][2] Flow cytometry is an indispensable tool for elucidating the multifaceted effects of acetate on individual cells within a heterogeneous population. This document provides detailed application notes and protocols for utilizing flow cytometry to study acetate-mediated cellular responses, including apoptosis and cell cycle progression.
Key Applications of Acetate in Flow Cytometry
Flow cytometry enables the quantitative analysis of cellular responses to acetate treatment. The primary applications include:
-
Apoptosis Analysis: Determining the induction of programmed cell death.
-
Cell Cycle Analysis: Investigating the effects on cell proliferation and division.
Application Note 1: Analysis of Acetate-Induced Apoptosis
Acetate has been shown to induce growth arrest and apoptosis in certain cancer cell lines.[3][4] Flow cytometry, in conjunction with specific fluorescent probes, allows for the precise quantification of apoptotic and necrotic cell populations.
Experimental Data Summary: Acetate's Effect on Cell Viability
| Cell Line | Acetate Concentration | Observation | Reference |
| HT29 (Colon Cancer) | 1 mM, 10 mM | Reduced proliferation | [4] |
| HCT116 (Colon Cancer) | 1 mM, 10 mM | Reduced proliferation | [4] |
| T47D (Breast Cancer) | Varies (Ethyl Acetate Fraction) | Induction of apoptosis | [5] |
Protocol: Annexin V and Propidium Iodide Staining for Apoptosis Detection
This protocol is a widely used method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
Cells of interest
-
Acetate solution (e.g., sodium acetate)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of approximately 1 x 10^6 cells/mL in a T25 flask.[8] Allow cells to adhere overnight (for adherent cells). Treat cells with the desired concentration of acetate for the specified duration (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the adherent cells. Combine the supernatant and the trypsinized cells. For suspension cells, gently collect the cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 670 x g for 5 minutes at room temperature.[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Signaling Pathway: Acetate and Apoptosis
Caption: Acetate can modulate mitochondrial function, leading to increased Reactive Oxygen Species (ROS) production and subsequent apoptosis.
Application Note 2: Cell Cycle Analysis Following Acetate Treatment
Acetate can influence the cell cycle, leading to growth arrest in specific phases.[3][5] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Experimental Data Summary: Acetate's Effect on the Cell Cycle
| Cell Line | Acetate Concentration | Observation | Reference |
| T47D (Breast Cancer) | Varies (Ethyl Acetate Fraction) | Inhibition in G0-G1, S, and G2-M phases | [5] |
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
This protocol details the steps for preparing and staining cells for DNA content analysis.
Materials:
-
Cells of interest
-
Acetate solution
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with acetate as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells as previously described.
-
Washing: Wash cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry. Use a linear scale for the DNA content histogram.
Data Interpretation:
The DNA histogram will show distinct peaks corresponding to the different cell cycle phases:
-
G0/G1 phase: First peak with 2n DNA content.
-
S phase: A broader region between the two peaks representing cells with intermediate DNA content.
-
G2/M phase: Second peak with 4n DNA content.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing the effect of acetate on the cell cycle using flow cytometry.
Signaling Pathways Modulated by Acetate
Acetate metabolism is intricately linked to major signaling pathways that regulate cell growth and proliferation.
Acetate Metabolism and mTOR Signaling
Acetate can be converted to acetyl-CoA, a central metabolite that can influence the mTOR signaling pathway, which is a key regulator of cell growth and lipid synthesis.[10]
Caption: Acetate conversion to Acetyl-CoA can activate the mTOR pathway, promoting cell growth and lipogenesis.
Acetate and NF-κB Signaling in Macrophages
In immune cells like macrophages, acetate has been shown to negatively regulate NF-κB signaling, thereby ameliorating inflammatory cytokine production.[11]
Caption: Acetate can suppress inflammatory responses by inhibiting the NF-κB signaling pathway in macrophages.
Conclusion
Flow cytometry is a powerful and essential technique for dissecting the cellular effects of acetate. The protocols and information provided here offer a solid foundation for researchers to investigate the roles of acetate in apoptosis, cell cycle regulation, and related signaling pathways. These studies are crucial for understanding the fundamental biology of cancer and for the development of novel therapeutic strategies.
References
- 1. Tumor cells utilize acetate for tumor growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetate functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis in cells | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Exogenous acetate attenuates inflammatory responses through HIF-1α-dependent glycolysis regulation in macrophage - PMC [pmc.ncbi.nlm.nih.gov]
Ohchinin Acetate: Application Notes and Protocols for Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ohchinin Acetate is a naturally occurring limonoid compound found in Azadirachta indica, commonly known as the Neem tree.[1][2] Limonoids are a class of highly oxygenated triterpenoids that have garnered significant interest for their diverse biological activities. While research on this compound is limited, other limonoids isolated from Neem, such as nimbolide, azadirachtin, and gedunin, have been shown to possess potent anticancer properties.[3] Studies on fractions rich in these compounds suggest that their mechanism of action may involve the induction of Endoplasmic Reticulum (ER) stress and apoptosis in cancer cells, pointing to a significant impact on gene expression.[3]
These application notes provide a framework for investigating the potential effects of this compound on gene expression, drawing parallels from the known activities of related Neem limonoids. The provided protocols are intended as a starting point for researchers to design and execute experiments to elucidate the bioactivity of this compound.
Data Presentation
Due to the nascent stage of research on this compound, quantitative data regarding its effects on gene expression and cellular signaling is not currently available in published literature. The following table summarizes the status of available data.
| Data Point | This compound | Reference Limonoids (e.g., Nimbolide) |
| IC50 (Cancer Cell Lines) | Data Not Available | Varies by cell line (e.g., ~1-10 µM) |
| Fold Change in Apoptosis-related Gene Expression (e.g., BAX, BCL2) | Data Not Available | Reported in various studies |
| Fold Change in ER Stress Marker Gene Expression (e.g., CHOP, GRP78) | Data Not Available | Reported in various studies |
| Affected Signaling Pathways | Undetermined | ER Stress, Apoptosis, NF-κB |
Proposed Signaling Pathway for Investigation
Based on the activities of other limonoids from Azadirachta indica, a plausible hypothesis is that this compound may induce cell stress pathways leading to apoptosis in cancer cells. The following diagram illustrates a hypothetical signaling cascade that could be investigated.
References
- 1. This compound | C38H44O9 | CID 52952322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 67023-81-8 [amp.chemicalbook.com]
- 3. Limonoid-rich fraction from Azadirachta indica A. Juss. (neem) stem bark triggers ROS-independent ER stress and induces apoptosis in 2D cultured cervical cancer cells and 3D cervical tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Ohchinin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ohchinin acetate is a naturally occurring limonoid found in Azadirachta indica (neem), a plant with a long history in traditional medicine.[1] Limonoids as a class of compounds have demonstrated a wide array of biological activities, including anti-inflammatory, insecticidal, and cytotoxic effects, making them promising candidates for drug discovery and development. High-throughput screening (HTS) provides an efficient platform to rapidly assess the biological activities of compounds like this compound against a multitude of targets.
These application notes provide a framework for the high-throughput screening of this compound for potential anti-inflammatory, insecticidal, and cytotoxic activities. The protocols described are based on established methodologies for screening natural products and can be adapted for this compound.
Data Presentation: Biological Activities of Related Limonoids
| Compound | Biological Activity | Assay System | IC50/LC50 Value | Reference |
| Limonin | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW264.7 macrophages | 231.4 µM | [2] |
| Limonin | Antimalarial | Plasmodium falciparum | 2.7 µM | [2] |
| Limonin | Cytotoxicity (Hepatocellular carcinoma) | SMMC-7721 cells | 24.42 µg/mL | [2] |
| Gedunin-type limonoid | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW 264.7 cells | 4.6 µM | [3] |
| Azadirone-type limonoid | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW 264.7 cells | 7.3 µM | [3] |
| 6α-acetoxydeoxygedunin | Cytotoxicity (Breast cancer) | MCF-7 cells | 231.26 µg/mL | [4][5] |
| 6α-acetoxygedunin | Cytotoxicity (Breast cancer) | MCF-7 cells | 475.87 µg/mL | [4][5] |
| Terpinyl acetate & Bornyl acetate | Insecticidal | Myzus persicae | Not specified (fumigant activity) | [6] |
Experimental Protocols
High-Throughput Screening for Anti-Inflammatory Activity
Objective: To identify and quantify the inhibitory effect of this compound on the production of inflammatory mediators.
Principle: This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well, except for the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, the concentration of this compound that inhibits 50% of NO production.
High-Throughput Screening for Insecticidal Activity
Objective: To assess the insecticidal potential of this compound against a model insect pest.
Principle: This protocol describes a larval toxicity assay using a 96-well plate format for the rapid screening of compounds against mosquito larvae (e.g., Aedes aegypti). Larval mortality is assessed after a defined exposure period.
Methodology:
-
Insect Rearing: Maintain a colony of Aedes aegypti under standard laboratory conditions.
-
Larvae Collection: Collect first-instar larvae for the assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetone). Prepare serial dilutions to obtain the desired test concentrations.
-
Assay Setup:
-
In a 96-well plate, add a defined number of larvae (e.g., 5-10) to each well containing a small amount of larval food and water.
-
Add the test concentrations of this compound to the respective wells. Include a solvent control and a negative control (water only).
-
-
Incubation: Incubate the plate at a controlled temperature and humidity for 24-48 hours.
-
Data Collection: Record the number of dead larvae in each well. Larvae that are immobile and do not respond to gentle probing are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration. Determine the LC50 value, the concentration of this compound that causes 50% mortality of the larvae.
High-Throughput Screening for Cytotoxic Activity
Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Methodology:
-
Cell Culture: Culture a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions.
-
Treatment: Treat the cells with different concentrations of this compound and incubate for 24-72 hours.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of this compound that inhibits 50% of cell growth.[7]
Signaling Pathways and Experimental Workflows
Potential Anti-Inflammatory Signaling Pathway of this compound
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
High-Throughput Screening Workflow for Drug Discovery
Caption: A general workflow for high-throughput screening in drug discovery.
Potential Modulation of MAPK Signaling Pathway by this compound in Cancer
Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.
Disclaimer
The provided protocols and signaling pathway diagrams are intended as a general guide. Specific experimental conditions, including cell lines, insect species, compound concentrations, and incubation times, should be optimized for each specific application. The biological activities and mechanisms of action of this compound require direct experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Limonin: A Review of Its Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limonoids with anti-inflammatory activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Ohchinin Acetate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ohchinin acetate is a natural product found in Azadirachta indica and is classified as a limonoid.[1] As a metabolite with potential biological activities, the preparation of accurate and stable stock solutions is a critical first step for in vitro and in vivo studies. This document provides a detailed protocol for the preparation of this compound stock solutions, along with handling and storage recommendations to ensure solution integrity and experimental reproducibility.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is provided in the table below. Researchers should familiarize themselves with the Safety Data Sheet (SDS) before handling this compound.
| Property | Value | Source |
| Molecular Formula | C38H44O9 | [1] |
| Molecular Weight | 644.76 g/mol | ChemFaces |
| Physical Appearance | Solid | Clinivex |
| Storage of Solid | Store at 2-8°C, protected from light and moisture.[2] | Clinivex |
Safety Precautions:
-
Handling: Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.[4]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and bases.[5]
-
Disposal: Dispose of waste in accordance with local regulations.[6]
Solubility of this compound
Based on available data, this compound is soluble in a range of organic solvents. The choice of solvent will depend on the specific experimental requirements, including the desired stock concentration and compatibility with downstream applications.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., 10 mM) | ChemFaces |
| Chloroform | Soluble | ChemFaces |
| Dichloromethane | Soluble | ChemFaces |
| Ethyl Acetate | Soluble | ChemFaces |
| Acetone | Soluble | ChemFaces |
Note: For aqueous-based assays, a concentrated stock solution in an organic solvent like DMSO is typically prepared first and then diluted to the final working concentration in the aqueous buffer.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.45 mg of this compound (Molecular Weight = 644.76 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but be cautious of potential degradation with excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to two weeks.
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
References
Application Notes and Protocols: Ohchinin Acetate for in vivo Imaging
Note to the Reader: As of late 2025, a comprehensive review of published scientific literature reveals no specific studies or established protocols for the use of Ohchinin Acetate as a direct agent for in vivo imaging. This compound is a known natural product, and its chemical properties have been documented[1]. However, its application as a fluorescent, radioactive, or contrast agent for imaging within a living organism has not been reported.
The following sections provide a structured overview based on the established use of a related compound, radiolabeled acetate (specifically ¹¹C-Acetate), in clinical and preclinical imaging. This information is intended to serve as a contextual guide for researchers interested in the broader field of metabolic imaging with acetate-based probes. It is crucial to understand that the protocols and data presented below pertain to ¹¹C-Acetate and not this compound.
Part 1: ¹¹C-Acetate for Metabolic in vivo Imaging
Introduction
¹¹C-Acetate is a radiotracer used in Positron Emission Tomography (PET) to non-invasively assess cellular metabolism. Once it enters a cell, acetate is converted to acetyl-CoA, a critical substrate for both the tricarboxylic acid (TCA) cycle for energy production and for anabolic pathways like fatty acid synthesis[2][3]. Many cancer cells exhibit increased fatty acid synthesis, making ¹¹C-Acetate a valuable probe for imaging certain types of tumors, particularly those that are not avid for the more common PET tracer, ¹⁸F-FDG[4].
Applications
-
Oncology: Primarily utilized for the detection and monitoring of prostate cancer, where it often shows higher sensitivity than ¹⁸F-FDG[2]. It has also been explored for imaging hepatocellular carcinoma, renal cell carcinoma, and bladder cancer[5].
-
Cardiology: Employed to assess myocardial oxygen consumption and viability[6].
-
Neuroscience: Used in preclinical studies to investigate glial cell energy metabolism[7].
Quantitative Data Summary
The following table summarizes key quantitative parameters for ¹¹C-Acetate PET imaging from clinical studies.
| Parameter | Value | Clinical Context | Source |
| Administered Dose | 555–1110 MBq (15–30 mCi) | Intravenous injection for adult patients. | [3] |
| Half-life (¹¹C) | ~20.4 minutes | Requires an on-site cyclotron for production. | [5] |
| Tumor Uptake (SUV) | 3.27 - 9.87 | Range observed in prostate adenocarcinoma. | [2] |
| Imaging Start Time | 2–10 minutes post-injection | Rapid uptake allows for early imaging. | [3] |
| Organ with Highest Dose | Pancreas | Followed by spleen, kidneys, and liver. | [5][6] |
Part 2: Experimental Protocols for ¹¹C-Acetate PET/CT
This section details a generalized protocol for performing a ¹¹C-Acetate PET/CT scan for oncological applications, based on published clinical methodologies.
I. Patient Preparation
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to the scan to minimize physiological background noise.
-
Informed Consent: Obtain written informed consent after explaining the procedure, risks, and benefits.
-
Cannulation: Insert an intravenous cannula for tracer administration.
II. Tracer Administration and Uptake
-
Dose Calculation: Prepare a patient-specific dose of ¹¹C-Acetate (typically 740 MBq)[2].
-
Injection: Administer the dose as an intravenous bolus.
-
Uptake Period: An uptake period of 10-20 minutes is standard for prostate cancer imaging[2][5]. The patient should remain resting during this time.
III. Image Acquisition
-
Patient Positioning: Position the patient on the scanner bed, typically supine.
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
PET Scan: Begin the PET acquisition starting from the area of interest (e.g., the pelvis for prostate cancer). Imaging time is typically 5-10 minutes per bed position[3]. The scan can be extended to include the abdomen and chest if metastasis is suspected[3].
IV. Data Analysis
-
Image Reconstruction: Reconstruct PET data using standard algorithms, corrected for attenuation, scatter, and decay.
-
Image Fusion: Fuse the PET and CT images for anatomical correlation.
-
Qualitative Analysis: Visually inspect the fused images for areas of focal tracer uptake that are higher than the surrounding background tissue.
-
Quantitative Analysis: Place regions of interest (ROIs) over suspicious lesions to calculate the Standardized Uptake Value (SUV), a semi-quantitative measure of tracer accumulation.
Part 3: Visualized Workflows and Pathways
Metabolic Fate of Acetate
The diagram below illustrates the primary metabolic pathways for acetate within a cell, highlighting its entry into the TCA cycle and its role as a precursor for fatty acid synthesis.
Caption: Simplified metabolic pathway of acetate in a cell.
Experimental Workflow for ¹¹C-Acetate PET Imaging
The following diagram outlines the logical flow of a typical clinical ¹¹C-Acetate imaging study, from patient preparation to final analysis.
Caption: Step-by-step workflow for a ¹¹C-Acetate PET/CT study.
References
- 1. This compound | C38H44O9 | CID 52952322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 11C-acetate PET imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET Imaging of Prostate Cancer Using 11C-Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential of ¹¹C-acetate PET for monitoring the Fatty acid synthesis pathway in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The clinical use of PET with 11C-acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Normal Uptake of 11C-Acetate in Pancreas, Liver, Spleen, and Suprarenal Gland in PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ex-vivo Imaging of Glial Energy Metabolism in the Neonatal Mouse Brain during Convulsive Seizures with Intranasal Radiotracer Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Design Using Ohchinin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ohchinin Acetate is a naturally occurring limonoid isolated from Azadirachta indica (neem).[1] Limonoids from this plant are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and insecticidal properties.[2][3][4] While specific data on this compound is limited, its structural similarity to other well-studied neem limonoids like nimbolide, gedunin, and azadirachtin suggests its potential as a valuable compound for therapeutic research and development.[2][4]
These application notes provide a comprehensive guide for the experimental design of studies involving this compound. Due to the limited availability of specific quantitative data for this compound, this document presents data from structurally related and well-characterized limonoids from A. indica to serve as a baseline for experimental planning. The protocols provided are standard methods for assessing the biological activities commonly associated with this class of compounds.
Data Presentation: Biological Activities of Related Limonoids
The following tables summarize the quantitative data for prominent limonoids from Azadirachta indica, which can be used as a reference for designing experiments with this compound.
Table 1: Anticancer Activity of Neem Limonoids (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Nimbolide | Du-145 | Prostate Cancer | 6.86 ± 0.53 | 24 | [5][6] |
| Nimbolide | PC-3 | Prostate Cancer | 8.01 ± 0.44 | 24 | [5][6] |
| Nimbolide | A-549 | Lung Cancer | 11.16 ± 0.84 | 24 | [5][6] |
| Nimbolide | Du-145 | Prostate Cancer | 4.97 ± 0.72 | 48 | [5] |
| Nimbolide | PC-3 | Prostate Cancer | 6.13 ± 0.59 | 48 | [5] |
| Nimbolide | A-549 | Lung Cancer | 8.95 ± 0.67 | 48 | [5] |
| Gedunin | Various | Various | - | - | [2][4] |
| Azadirachtin | Various | Various | - | - | [2][4] |
Note: Data for Gedunin and Azadirachtin are qualitative in the provided search results, indicating anticancer activity without specific IC50 values.
Table 2: Anti-inflammatory Activity of Neem Limonoids (IC50 Values for NO Inhibition)
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| 7-deacetylgedunin | RAW 264.7 | LPS | 4.6 | [7] |
| 17-hydroxy-15-methoxynimbocinol | RAW 264.7 | LPS | 7.3 | [7] |
| Ohchinin | RAW 264.7 | LPS | Potent Inhibition | [7] |
| Salannin | RAW 264.7 | LPS | Potent Inhibition | [7] |
Note: "Potent Inhibition" indicates that the compound showed significant activity, although a specific IC50 value was not provided in the search result.
Experimental Protocols
Protocol 1: In Vitro Anticancer Activity - MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]
Materials:
-
This compound
-
Normal fibroblast cell lines (e.g., NIH3T3) for cytotoxicity comparison[5][10]
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Assay: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7]
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production and incubate for 24 hours.
-
Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.
Protocol 3: Insecticidal Activity - Contact Toxicity Bioassay
This protocol evaluates the insecticidal activity of this compound against a common pest, such as the cowpea weevil (Callosobruchus maculatus).[11]
Materials:
-
This compound
-
Acetone or ethanol (as a solvent)
-
Callosobruchus maculatus adults (1-2 days old)
-
Petri dishes (9 cm diameter)
-
Micropipette
-
Ventilated rearing containers with cowpea seeds
Procedure:
-
Preparation of Test Solutions: Prepare different concentrations of this compound (e.g., 0.5, 1.0, 1.5, 2.0, 2.5% w/v) in the chosen solvent.
-
Application: Apply 1 mL of each test solution evenly to the inner surface of a Petri dish and allow the solvent to evaporate completely, leaving a film of the compound. A control dish should be treated with the solvent only.
-
Insect Exposure: Introduce 20 adult insects into each Petri dish and cover it.
-
Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours after exposure.
-
Data Analysis: Calculate the percentage of mortality for each concentration and time point. Correct for control mortality using Abbott's formula if necessary. Determine the LC50 (lethal concentration for 50% of the population).
Visualizations
Signaling Pathways Potentially Modulated by this compound
The following diagrams illustrate key signaling pathways that are known to be affected by other neem limonoids and may be relevant targets for this compound.
Caption: Putative anticancer mechanism of this compound via Hsp90 inhibition.
Caption: Postulated anti-inflammatory action of this compound on the NF-κB pathway.
Experimental Workflow
Caption: A generalized workflow for the biological evaluation of this compound.
References
- 1. This compound | C38H44O9 | CID 52952322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Limonoids from neem (Azadirachta indica A. Juss.) are potential anticancer drug candidates | Semantic Scholar [semanticscholar.org]
- 3. naturepest.com [naturepest.com]
- 4. Limonoids from neem (Azadirachta indica A. Juss.) are potential anticancer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to test the anticancer efficacy of a plant extract - Altogen Labs [altogenlabs.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro comparative cytotoxic effect of Nimbolide: A limonoid from Azadirachta indica (Neem tree) on cancer cell lines and normal cell lines through MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Insecticidal Potentials of Five Plant Extracts against the Stored Grain Pest, Callosobruchus maculatus (Coleoptera: Bruchidae) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ohchinin Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ohchinin Acetate, focusing on solubility challenges in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in DMSO?
A1: Yes, this compound is reported to be soluble in DMSO.[1][2] Several suppliers list DMSO as a recommended solvent for creating stock solutions.
Q2: What is the recommended storage condition for this compound in DMSO?
A2: For stock solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1] Under these conditions, the solution is generally usable for up to two weeks.[1] It is advised to allow the vial to equilibrate to room temperature for at least one hour before opening.[1]
Q3: Can I store the DMSO stock solution at 4°C?
A3: While short-term storage at 2-8°C is possible for the solid compound, storing DMSO solutions at 4°C is generally not recommended.[1] DMSO can absorb atmospheric water, which might affect the solubility and stability of the compound. For longer-term stability of the stock solution, -20°C is preferable.
Q4: At what concentration can I dissolve this compound in DMSO?
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered when dissolving this compound in DMSO.
Problem 1: this compound is not fully dissolving or is precipitating out of solution.
-
Possible Cause 1: Concentration exceeds solubility limit.
-
Solution: Try preparing a more dilute solution. If a high concentration is necessary, gentle warming and sonication may aid dissolution. See the experimental protocol below for a systematic approach to determining solubility.
-
-
Possible Cause 2: Water contamination in DMSO.
-
Solution: Use anhydrous or high-purity grade DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds. Always use fresh DMSO from a tightly sealed bottle.
-
-
Possible Cause 3: Low temperature.
-
Solution: Ensure the DMSO and this compound are at room temperature. If the compound still doesn't dissolve, gentle warming of the solution (e.g., in a 37°C water bath) for a short period can help. Avoid excessive heat, which could degrade the compound.
-
-
Possible Cause 4: Insufficient mixing.
-
Solution: Vortex the solution vigorously. For difficult-to-dissolve compounds, sonication in an ultrasonic bath for a few minutes can be very effective in breaking up solid particles and enhancing dissolution.
-
Problem 2: The prepared this compound solution appears cloudy or hazy.
-
Possible Cause 1: Particulate matter.
-
Solution: This could be due to undissolved compound or other impurities. Centrifuge the vial at a low speed to pellet any particulates and carefully transfer the supernatant to a new, clean vial.
-
-
Possible Cause 2: Compound degradation.
-
Solution: If the solution was stored for an extended period or exposed to light or high temperatures, the compound may have degraded. It is recommended to prepare fresh solutions for experiments.[1]
-
Quantitative Data Summary
While specific solubility values for this compound are not widely published, the following table provides a general overview of its solubility profile based on available information.
| Solvent | Solubility | Notes |
| DMSO | Soluble[1][2] | Recommended for stock solutions. |
| Chloroform | Soluble[1] | |
| Dichloromethane | Soluble[1] | |
| Ethyl Acetate | Soluble[1] | |
| Acetone | Soluble[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: this compound has a molecular weight of approximately 644.76 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 644.76 g/mol * (1000 mg / 1 g) = 6.45 mg.
-
-
Weigh the compound: Accurately weigh 6.45 mg of this compound powder.
-
Dissolve in DMSO: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the powder.
-
Mix thoroughly: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
Aid dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes or warm it gently at 37°C.
-
Store properly: Store the resulting stock solution in aliquots at -20°C.
Visualizations
Caption: A workflow for dissolving this compound in DMSO.
Caption: Potential signaling pathways influenced by acetate.[3][4][5]
References
- 1. This compound | CAS:67023-81-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | 67023-81-8 [amp.chemicalbook.com]
- 3. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetate-Induced Milk Fat Synthesis Is Associated with Activation of the mTOR Signaling Pathway in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exogenous acetate attenuates inflammatory responses through HIF-1α-dependent glycolysis regulation in macrophage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ohchinin Acetate and Other Limonoids in Experimental Settings
Disclaimer: Information specific to the biological activities and experimental protocols for Ohchinin Acetate is limited in currently available scientific literature. The following guidance is based on research on the broader class of limonoids and the general effects of acetates on cellular systems. Researchers should use this information as a starting point and perform their own dose-response and time-course experiments to optimize conditions for their specific cell models and research questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to what class of compounds does it belong?
This compound is a natural product found in Azadirachta indica (the neem tree).[1] It is classified as a limonoid, a group of highly oxygenated triterpenoid compounds prevalent in citrus and Meliaceae family plants.[1]
Q2: What are the known biological activities of limonoids?
Limonoids have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties. Studies on various limonoids have demonstrated their ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).
Q3: How do I dissolve this compound for in vitro experiments?
Q4: What is a typical starting concentration for this compound in cell culture experiments?
Without specific data for this compound, it is advisable to perform a dose-response experiment starting from a low micromolar range and extending to a higher concentration (e.g., 1 µM to 100 µM). The optimal concentration will vary depending on the cell type and the biological endpoint being measured. For reference, studies on other limonoids have reported IC50 values (the concentration that inhibits 50% of a biological process) in the micromolar range.
Q5: How stable is this compound in cell culture medium?
The stability of this compound in cell culture medium has not been specifically documented. It is good practice to prepare fresh dilutions from the stock solution for each experiment. The stability of compounds in culture medium can be affected by factors such as pH, temperature, and the presence of serum.
Troubleshooting Guide
Q1: I am not observing any effect of this compound on my cells. What could be the reason?
-
Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response study to determine the optimal concentration for your cell line.
-
Incubation Time: The incubation time may be too short. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to observe the effects.
-
Cell Type: The cell line you are using may not be sensitive to this compound.
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Solubility: The compound may have precipitated out of the culture medium. Visually inspect the medium for any signs of precipitation after dilution.
Q2: I am observing high levels of cell death even at low concentrations of this compound. What should I do?
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final culture medium might be too high. Ensure the final solvent concentration is at a non-toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity.
-
High Sensitivity of Cells: Your cell line may be particularly sensitive to the compound. Lower the concentration range in your dose-response experiments.
-
Contamination: Rule out any potential contamination of your cell cultures or reagents.
Q3: The results of my experiments with this compound are not consistent. What could be the cause?
-
Inconsistent Cell Conditions: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase for all experiments.
-
Preparation of Compound: Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation.
-
Pipetting Errors: Use calibrated pipettes and proper techniques to ensure accurate dilutions.
-
Assay Variability: Ensure that the assay used to measure the biological effect is robust and has low intra- and inter-assay variability.
Experimental Protocols
General Protocol for Assessing Cell Viability Using an MTT Assay
This protocol provides a general framework for determining the effect of a limonoid compound like this compound on the viability of adherent cells.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control wells.
-
Data Presentation
Table 1: Example of IC50 Values for Various Limonoids in Different Cancer Cell Lines
| Limonoid | Cell Line | IC50 (µM) | Exposure Time (h) |
| Limonin | Pancreatic (Panc-28) | < 50 | 72 |
| Nomilin | Pancreatic (Panc-28) | < 50 | 72 |
| Limonexic Acid | Pancreatic (Panc-28) | < 50 | 72 |
Note: This table provides example data for other limonoids and should be used for reference purposes only when designing experiments for this compound.
Visualizations
Caption: Workflow for assessing cell viability with this compound.
Caption: Postulated inhibitory effect of limonoids on the NF-κB pathway.
References
Technical Support Center: Ohchinin Acetate Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Ohchinin Acetate in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?
A1: Cloudiness or precipitation can be due to several factors:
-
Poor Solubility: this compound, a complex lipophilic molecule, may have limited solubility in aqueous solutions. Ensure the chosen solvent is appropriate and consider the use of co-solvents.
-
Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature during storage or use might cause the compound to precipitate. Recommended storage is 2-8°C for the solid form.[1] For solutions, assess the temperature stability of your specific formulation.
-
pH-Dependent Solubility: The pH of your solution can significantly impact the solubility of this compound. While specific data is unavailable for this compound, related limonoids like limonin exhibit better stability in acidic to neutral pH.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound. This is more likely if the solution has been stored for an extended period or under inappropriate conditions.
Q2: I suspect my this compound is degrading in solution. What are the likely degradation pathways?
A2: Based on its chemical structure, which includes acetate and cinnamate esters, a furan ring, and other oxygenated functionalities, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The ester linkages are prone to hydrolysis, especially under acidic or basic conditions, which would cleave the acetate and cinnamate groups.[2] This is a common degradation pathway for acetate-containing compounds.
-
Oxidation: The molecule contains sites susceptible to oxidation. Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of various oxidation products.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of complex organic molecules.[3] It is recommended to handle and store this compound solutions protected from light.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation processes mentioned above.
Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?
-
Temperature: Store solutions at refrigerated temperatures (2-8°C) unless solubility issues are observed. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
pH: Based on data for the related limonoid, limonin, which is more stable in acidic to neutral conditions, it is advisable to maintain the pH of your solution in the range of 4-7. However, the optimal pH for this compound solubility and stability should be experimentally determined.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. The peak area of this compound can be monitored over time to determine the rate of degradation.
Quantitative Data Summary
As specific quantitative degradation data for this compound is not publicly available, the following table provides an illustrative example based on the known stability of the related limonoid, limonin. This data is hypothetical and should be confirmed by experimental studies.
| Stress Condition | Parameter | Value | This compound Remaining (%) (Hypothetical) | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 85% | Hydrolysis of Ester Linkages |
| Basic Hydrolysis | 0.1 M NaOH | 2 hours | <10% | Rapid Hydrolysis of Ester Linkages |
| Oxidative | 3% H₂O₂ | 24 hours | 70% | Oxidation of Susceptible Moieties |
| Photolytic | UV light (254 nm) | 8 hours | 65% | Photodegradation |
| Thermal | 60°C | 48 hours | 75% | Accelerated Hydrolysis & Oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[3][4][5]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize with 1 mL of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 8 hours.
-
A control sample should be kept in the dark at the same temperature.
-
-
Thermal Degradation:
-
Incubate 1 mL of the stock solution at 60°C in a temperature-controlled oven for 48 hours.
-
-
Analysis: Analyze all samples and a control (untreated stock solution) by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Example Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Detection: Use a PDA or UV detector and monitor at a wavelength where this compound has maximum absorbance (determine by UV scan).
-
Method Optimization:
-
Inject a mixture of the stressed samples (from Protocol 1) to observe the separation of degradation products from the parent peak.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution (>2) between all peaks.
-
-
Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.[6][7][8][9][10]
Visualizations
Caption: Predicted Degradation Pathways for this compound.
Caption: Workflow for Assessing this compound Stability.
References
- 1. chembk.com [chembk.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biopharminternational.com [biopharminternational.com]
- 6. scispace.com [scispace.com]
- 7. web.vscht.cz [web.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. japsonline.com [japsonline.com]
Technical Support Center: Ohchinin Acetate Off-Target Effects
Introduction for Researchers
Ohchinin Acetate is a natural product isolated from Azadirachta indica[1]. As with any bioactive small molecule, understanding its selectivity and potential off-target effects is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential. Off-target interactions can lead to unexpected phenotypic outcomes, confounding data analysis and potentially contributing to cellular toxicity.
This technical support center provides a guide to understanding and investigating the potential off-target effects of this compound in your cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A1: Off-target effects refer to the interactions of a drug or compound with proteins or molecules other than its intended primary target. These unintended interactions are a significant concern in research and drug development for several reasons:
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Misinterpretation of Data: If a compound affects multiple pathways, the observed phenotype may be incorrectly attributed solely to the inhibition or activation of the primary target.
-
Cellular Toxicity: Binding to unintended targets can disrupt normal cellular processes, leading to cytotoxicity that is unrelated to the compound's primary mechanism of action.
-
Reduced Efficacy: If a significant portion of the compound is sequestered by off-targets, the concentration available to engage the primary target may be reduced, lowering its apparent potency.
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is a lack of specific published data detailing a comprehensive off-target profile for this compound. While it is listed in libraries of natural products with broad biological activities, specific unintended molecular targets have not been characterized in the public domain. Therefore, researchers should exercise caution and consider performing their own selectivity profiling in their experimental systems.
Q3: How can I determine if the observed effects in my experiment are due to off-targets of this compound?
A3: To investigate potential off-target effects, consider the following troubleshooting strategies:
-
Use a Structurally Unrelated Compound: Employ a second, structurally different inhibitor of the same primary target. If this compound recapitulates the phenotype observed with this compound, it is more likely that the effect is on-target.
-
Perform a Dose-Response Curve: A classic sigmoidal dose-response curve often suggests a specific target interaction. Complex or multi-phasic curves might indicate the involvement of multiple targets with different affinities.
-
Rescue Experiments: If the primary target is known, attempt to "rescue" the phenotype by overexpressing the target protein. If the effect of this compound is diminished, it suggests on-target activity.
-
Target Knockout/Knockdown: In a cell line where the putative primary target has been knocked out or knocked down (e.g., using CRISPR or siRNA), this compound should have a significantly reduced or no effect if it is acting on-target. If the compound still elicits the same response, a significant off-target effect is likely.
Troubleshooting Guide: Unexpected Phenotypes
If you observe an unexpected or inconsistent cellular phenotype when using this compound, it is prudent to consider the possibility of off-target effects.
| Observed Issue | Potential Off-Target Cause | Recommended Action |
| High level of cytotoxicity at concentrations expected to be selective. | The compound may be inhibiting essential cellular machinery, such as kinases involved in cell cycle progression or survival signaling. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. Compare this with the concentration required for the desired biological effect. |
| Phenotype is inconsistent across different cell lines. | Cell lines may have varying expression levels of off-target proteins, leading to different sensitivities. | Use a panel of cell lines and correlate the phenotypic response with proteomic data if available to identify potential off-target candidates. |
| Contradictory results compared to other known inhibitors of the same target. | This compound may be engaging a different set of off-targets than the comparator compounds. | Conduct a differential analysis of cellular pathways affected by this compound versus other inhibitors using techniques like RNA-seq or phosphoproteomics. |
Experimental Protocols for Investigating Off-Target Effects
To proactively characterize the selectivity of this compound, researchers can employ several advanced experimental strategies.
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Assay Platform: Utilize a reputable commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega, Reaction Biology) that offers a large panel of purified, active kinases.
-
Compound Concentration: It is recommended to screen at two concentrations, for example, 1 µM and 10 µM, to identify potent off-target interactions.
-
Assay Format: The service provider will typically use a radiometric (e.g., ³³P-ATP) or non-radiometric (e.g., mobility shift, fluorescence polarization) assay to measure the activity of each kinase in the presence of this compound.
-
Data Analysis: Results are usually provided as percent inhibition relative to a vehicle control (e.g., DMSO). Potent hits (e.g., >50% inhibition) should be followed up with IC₅₀ determination to quantify the potency of the off-target interaction.
Protocol 2: Chemical Proteomics (Affinity-Based Target Identification)
Objective: To identify direct binding partners of this compound in a cellular context.
Methodology:
-
Compound Immobilization: Synthesize a derivative of this compound with a linker arm that can be conjugated to a solid support, such as sepharose beads, without disrupting its core pharmacophore.
-
Cell Lysate Incubation: Incubate the affinity matrix with total cell lysate from the experimental cell line.
-
Competitive Elution: To distinguish specific binders from non-specific ones, perform a competitive elution with an excess of free this compound.
-
Protein Identification: Eluted proteins are identified and quantified using mass spectrometry (LC-MS/MS). Proteins that are specifically competed off by the free compound are considered high-confidence binding partners.
Illustrative Workflow and Data Representation
Should data become available, the following visualizations and tables would be populated to provide clear insights into the off-target profile of this compound.
Example Data Table: Kinase Selectivity Profile of this compound at 1 µM
| Kinase | Family | % Inhibition |
| Target Kinase A | (e.g., Tyrosine Kinase) | 95% |
| Off-Target Kinase X | (e.g., Ser/Thr Kinase) | 78% |
| Off-Target Kinase Y | (e.g., Lipid Kinase) | 62% |
| ... | ... | ... |
Logical Workflow for Off-Target Investigation
Caption: A logical workflow for troubleshooting and identifying potential off-target effects of this compound.
Example Signaling Pathway Diagram: Hypothetical Off-Target Effect on Pathway Z
Caption: A hypothetical signaling pathway illustrating how this compound could cause an unexpected phenotype through an off-target interaction.
References
dealing with Ohchinin Acetate cytotoxicity in normal cells
Technical Support Center: Nimbolide
Disclaimer: Initial searches for "Ohchinin Acetate" did not yield sufficient scientific data to create a comprehensive technical guide. "this compound" is listed as a natural product from Azadirachta indica (Neem tree), but its biological activities, particularly its cytotoxicity, are not well-documented in available literature.
Therefore, this technical support center has been created for Nimbolide , another major bioactive limonoid from Azadirachta indica. Nimbolide is extensively researched and exhibits significant cytotoxic effects, making it a relevant and well-documented subject for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Nimbolide and what is its primary mechanism of action against cancer cells?
A1: Nimbolide is a tetranortriterpenoid derived from the leaves and flowers of the Neem tree (Azadirachta indica). Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation, invasion, and angiogenesis.[1][2][3] Nimbolide targets multiple signaling pathways that are often dysregulated in cancer, including NF-κB, PI3K/Akt, Wnt/β-catenin, and MAPK pathways.[1][2][4]
Q2: Does Nimbolide exhibit cytotoxicity towards normal, non-cancerous cells?
A2: Studies have shown that Nimbolide exhibits differential cytotoxicity, meaning it is significantly more toxic to cancer cells than to normal cells.[5][6] For example, the concentration of Nimbolide required to inhibit the growth of normal fibroblast cell lines is substantially higher than that needed for various cancer cell lines.[6][7] This selectivity is a promising characteristic for a potential chemotherapeutic agent.
Q3: What is the stability of Nimbolide in solution and how should it be stored?
A3: Nimbolide is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C to prevent degradation. For working solutions used in cell culture, it is advisable to prepare them fresh from the stock solution to ensure consistent activity.
Q4: How does Nimbolide induce apoptosis?
A4: Nimbolide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][8] It modulates the expression of key apoptotic proteins, leading to an increase in pro-apoptotic proteins (e.g., Bax, Bad, FasL, TRAIL) and a decrease in anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[8][9] This disruption of balance leads to the activation of caspases (caspase-3, -8, and -9), which are the executioners of apoptosis.[5][8]
Q5: Are there known issues with Nimbolide solubility in aqueous media?
A5: Yes, like many natural hydrophobic compounds, Nimbolide has poor solubility in aqueous solutions such as cell culture media. It is crucial to first dissolve it in an organic solvent like DMSO and then dilute it to the final working concentration. Ensure thorough mixing when diluting into aqueous media to prevent precipitation. The final DMSO concentration in the media should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed in cancer cells. | 1. Degraded Nimbolide: Compound may have degraded due to improper storage or multiple freeze-thaw cycles.2. Inaccurate Concentration: Error in calculating dilutions or preparing stock solution.3. Cell Line Resistance: The specific cancer cell line may be resistant to Nimbolide's mechanism of action.4. Precipitation: Nimbolide may have precipitated out of the culture medium. | 1. Use a fresh aliquot of Nimbolide stock solution. Store stock solutions at -80°C in small, single-use aliquots.2. Double-check all calculations and ensure the stock solution is fully dissolved before making dilutions.3. Verify the reported sensitivity of your cell line from the literature. Consider testing a different cell line known to be sensitive.4. Visually inspect the medium for precipitates after adding Nimbolide. Reduce the final concentration or the final DMSO percentage. |
| High cytotoxicity observed in normal (control) cells. | 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) in the culture medium may be toxic to the cells.2. Contamination: Nimbolide stock or media may be contaminated.3. Cell Line Sensitivity: The specific normal cell line might be unusually sensitive. | 1. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.2. Use sterile filtering techniques for all solutions added to cell cultures.3. Review literature for the DMSO tolerance of your normal cell line. Consider using a more robust normal cell line for comparison. |
| Inconsistent results between experiments. | 1. Variable Cell Health/Density: Differences in cell confluency or passage number can affect drug response.2. Inconsistent Incubation Time: Variation in the duration of Nimbolide exposure.3. Pipetting Errors: Inaccurate dispensing of cells or compound. | 1. Use cells from the same passage number for all replicates and experiments. Seed cells at a consistent density and ensure they are in the logarithmic growth phase.2. Standardize the incubation time precisely for all experiments.3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |
| Difficulty detecting changes in signaling pathway proteins (e.g., via Western Blot). | 1. Incorrect Time Point: The protein expression changes may be transient and occur at earlier or later time points.2. Low Protein Expression: The target protein may be expressed at low levels in the chosen cell line.3. Antibody Issues: The primary antibody may be non-specific or used at a suboptimal dilution. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing changes.2. Ensure you are loading sufficient total protein onto the gel. Use a positive control if available.3. Validate your antibody with positive and negative controls. Optimize the antibody concentration and incubation conditions. |
Data Presentation
Table 1: Comparative Cytotoxicity (IC₅₀) of Nimbolide in Cancer vs. Normal Cell Lines
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes reported IC₅₀ values, highlighting Nimbolide's selectivity for cancer cells.
| Cell Line | Cell Type | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | Reference |
| Cancer Cell Lines | ||||
| Du-145 | Human Prostate Cancer | 6.86 ± 0.53 | 4.97 ± 0.72 | [7][10] |
| PC-3 | Human Prostate Cancer | 8.01 ± 0.44 | 5.83 ± 0.33 | [7][10] |
| A-549 | Human Lung Carcinoma | 11.16 ± 0.84 | 7.59 ± 0.34 | [7][10] |
| MCF-7 | Human Breast Cancer | ~5.0 | Not Reported | [8] |
| MDA-MB-231 | Human Breast Cancer | ~2.5 | Not Reported | [8] |
| HCT116 (p53+/+) | Human Colon Cancer | 0.9 ± 0.05 | Not Reported | [11] |
| Normal Cell Lines | ||||
| NIH3T3 | Mouse Embryonic Fibroblast | 39.43 ± 3.72 | 36.92 ± 1.42 | [7][10] |
| CCD-18Co | Human Colon Fibroblast | 74.01 ± 5.33 | 59.13 ± 5.68 | [7][10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of Nimbolide on a cell line of interest.
Materials:
-
Nimbolide stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed approximately 5,000-10,000 cells per well in a 96-well plate with 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment:
-
Prepare serial dilutions of Nimbolide in complete medium from the stock solution. Typical final concentrations to test might range from 0.5 µM to 20 µM for cancer cells and higher for normal cells.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Nimbolide dilutions or control media.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100 Plot the results and determine the IC₅₀ value.
Protocol 2: Analysis of Apoptotic Proteins by Western Blot
This protocol describes how to detect changes in pro- and anti-apoptotic protein levels after Nimbolide treatment.
Materials:
-
6-well cell culture plates
-
Nimbolide stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of Nimbolide (e.g., IC₅₀ value) and controls for a predetermined time (e.g., 24 hours).
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Electrotransfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.
Visualizations
Caption: Nimbolide-induced apoptosis signaling pathways.
Caption: Experimental workflow for MTT cytotoxicity assay.
References
- 1. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro Morphological Assessment of Apoptosis Induced by Nimbolide; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro comparative cytotoxic effect of Nimbolide: A limonoid from Azadirachta indica (Neem tree) on cancer cell lines and normal cell lines through MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of apoptosis in human breast cancer cells by nimbolide through extrinsic and intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review on Molecular and Chemopreventive Potential of Nimbolide in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity of nimbolide towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ohchinin Acetate Assay Interference
Disclaimer: Ohchinin Acetate is a specialized natural product with limited publicly available data regarding its interference in biochemical and cell-based assays. The following technical support guide has been constructed based on the known chemical properties of this compound and the general behavior of compounds containing similar functional groups (limonoids, acetate esters, cinnamate esters, furans). The quantitative data presented in the tables are hypothetical and intended for illustrative purposes to guide researchers in designing appropriate controls and troubleshooting their experiments.
This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and encountering unexpected results in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a natural product found in Azadirachta indica (Neem tree).[1] It belongs to the limonoid class of highly oxygenated triterpenoids.[1] Its key chemical features include an acetate ester, a cinnamate ester, and a furan ring.[1]
| Property | Value | Reference |
| Molecular Formula | C38H44O9 | [1] |
| Molecular Weight | 644.7 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in DMSO, ethanol, methanol; poorly soluble in water | - |
Q2: My compound, this compound, is showing activity in my primary screening assay. How do I know if this is a real hit or assay interference?
A2: Apparent activity could be due to genuine biological effects or assay artifacts. To distinguish between these, it is crucial to perform a series of control experiments. A common indicator of interference is a loss of activity when a non-ionic detergent (e.g., 0.01% Triton X-100) is added to the assay buffer, which can disrupt compound aggregates that cause non-specific inhibition.
Q3: What are the most likely ways this compound could interfere with my assay?
A3: Based on its chemical structure, this compound could potentially interfere with assays through several mechanisms:
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Fluorescence Interference: The cinnamate moiety contains a conjugated system that may absorb UV light and exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of a reporter molecule.
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Chemical Reactivity: The ester groups could be susceptible to hydrolysis under certain pH conditions, and the furan ring can be oxidized to form reactive intermediates, potentially modifying proteins or other assay components.
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Compound Aggregation: Like many complex organic molecules, this compound may form aggregates at higher concentrations in aqueous buffers, leading to non-specific inhibition of enzymes or other proteins.
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Redox Activity: While not definitively reported, complex natural products can sometimes participate in redox cycling, which can interfere with assays that measure changes in redox state (e.g., MTT or resazurin-based assays).
Troubleshooting Guides
Fluorescence-Based Assays
Problem: You observe an unexpected increase or decrease in fluorescence signal in the presence of this compound.
Possible Causes & Troubleshooting Steps:
| Observation | Potential Cause | Recommended Action |
| Increased fluorescence in "compound-only" controls | This compound is autofluorescent at the assay's excitation/emission wavelengths. | 1. Run a "compound-only" control: Measure the fluorescence of this compound in the assay buffer at various concentrations. 2. Perform a spectral scan: Determine the excitation and emission spectra of this compound to identify its fluorescent profile. 3. Shift to longer wavelengths: If possible, use a fluorophore that excites and emits at wavelengths outside of this compound's fluorescence range. |
| Decreased fluorescence signal | This compound is quenching the fluorophore. | 1. Run a quenching control: Measure the fluorescence of the free fluorophore in the presence and absence of this compound. 2. Check for inner-filter effect: Measure the absorbance spectrum of this compound. Significant overlap with the fluorophore's excitation or emission wavelengths can cause signal attenuation. 3. Reduce compound concentration: If the desired biological activity is potent, lowering the concentration of this compound may mitigate quenching. |
Hypothetical Data: Autofluorescence of this compound
| This compound (µM) | Raw Fluorescence Units (RFU) |
| 0 | 105 |
| 1 | 250 |
| 5 | 875 |
| 10 | 1650 |
| 25 | 4200 |
| 50 | 8500 |
This table illustrates how the intrinsic fluorescence of this compound could contribute to the total signal in a hypothetical fluorescence assay.
Enzyme-Based Assays
Problem: this compound shows inhibitory activity against your enzyme of interest, but the results are inconsistent or show an unusual dose-response curve.
Possible Causes & Troubleshooting Steps:
| Observation | Potential Cause | Recommended Action |
| Steep dose-response curve and loss of inhibition with detergent | This compound is forming aggregates that non-specifically inhibit the enzyme. | 1. Detergent test: Re-run the assay with the addition of 0.01% Triton X-100 to the assay buffer. A significant rightward shift in the IC50 curve suggests aggregation. 2. Dynamic Light Scattering (DLS): If available, use DLS to directly observe aggregate formation at different concentrations of this compound in the assay buffer. |
| Time-dependent inhibition | This compound or a reactive metabolite may be covalently modifying the enzyme. | 1. Pre-incubation experiment: Pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate. A progressive decrease in enzyme activity with longer pre-incubation times suggests covalent modification. |
| Inconsistent results between experiments | This compound is unstable in the assay buffer. | 1. Stability assessment: Prepare a solution of this compound in the assay buffer and analyze its purity by HPLC at different time points (e.g., 0, 1, 2, 4 hours). |
Hypothetical Data: Effect of Detergent on this compound Inhibition
| This compound (µM) | % Inhibition (no detergent) | % Inhibition (with 0.01% Triton X-100) |
| 1 | 15 | 5 |
| 5 | 85 | 12 |
| 10 | 98 | 25 |
| 25 | 100 | 45 |
| 50 | 100 | 60 |
This table illustrates how the apparent inhibitory activity of this compound might be significantly reduced in the presence of a detergent, suggesting an aggregation-based mechanism.
Cell-Based Assays (e.g., MTT, XTT, Resazurin)
Problem: You observe a decrease in cell viability with this compound treatment, but the results are not reproducible or seem inconsistent with cell morphology.
Possible Causes & Troubleshooting Steps:
| Observation | Potential Cause | Recommended Action |
| Color change in cell-free controls with MTT/resazurin | This compound is directly reducing the tetrazolium salt or resazurin. | 1. Cell-free control: Incubate this compound with the assay reagent (e.g., MTT, resazurin) in cell culture medium without cells. A color change indicates direct chemical reduction. 2. Use an orthogonal assay: Confirm cytotoxicity with a non-redox-based assay, such as a CellTiter-Glo® (ATP measurement) or a CytoTox-ONE™ (LDH release) assay. |
| High variability between replicate wells | This compound is precipitating in the cell culture medium. | 1. Solubility check: Visually inspect the wells for precipitate after adding this compound. 2. Prepare fresh dilutions: Prepare serial dilutions of this compound from a concentrated stock immediately before each experiment. |
Hypothetical Data: Interference of this compound with MTT Assay
| This compound (µM) | Absorbance (570 nm) with cells | Absorbance (570 nm) without cells |
| 0 | 1.25 | 0.05 |
| 1 | 1.10 | 0.15 |
| 5 | 0.85 | 0.35 |
| 10 | 0.60 | 0.65 |
| 25 | 0.40 | 1.10 |
| 50 | 0.30 | 1.85 |
This table illustrates how this compound could directly reduce MTT, leading to a false-positive signal that masks its cytotoxic effects at higher concentrations.
Experimental Protocols
Protocol for Assessing Compound Autofluorescence
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
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Serially dilute the this compound stock solution in the assay buffer to be used in the main experiment to achieve a range of concentrations (e.g., 0.1 to 100 µM).
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Add the diluted compound solutions to the wells of a microplate (preferably a black, clear-bottom plate for fluorescence assays).
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Include wells with assay buffer and DMSO only as a vehicle control.
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Read the fluorescence of the plate using the same excitation and emission wavelengths and instrument settings as the main assay.
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Subtract the background fluorescence from the vehicle control wells to determine the net fluorescence of this compound at each concentration.
Protocol for Detergent-Based Aggregation Assay
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Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
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Prepare serial dilutions of this compound in both buffers.
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Set up two parallel enzyme inhibition assays, one with each buffer system.
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Add the enzyme and the appropriate this compound dilution to the wells and pre-incubate for a short period (e.g., 15 minutes).
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Initiate the enzymatic reaction by adding the substrate.
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Monitor the reaction progress and calculate the percent inhibition for each concentration of this compound in both the presence and absence of detergent.
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Compare the IC50 values obtained from the two conditions. A significant increase in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.
Protocol for Cell-Free MTT Reduction Assay
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Prepare a stock solution of this compound in DMSO.
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Serially dilute the stock solution in cell culture medium to the desired final concentrations.
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Add the diluted this compound solutions to the wells of a 96-well plate.
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Include wells with cell culture medium and DMSO only as a vehicle control.
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Add MTT reagent to each well at the same final concentration used in the cell-based assay.
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Incubate the plate at 37°C for the same duration as the cell-based assay (e.g., 2-4 hours).
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Add the solubilization solution (e.g., SDS in HCl or DMSO).
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Read the absorbance at 570 nm. An increase in absorbance with increasing concentrations of this compound indicates direct reduction of MTT.
Visualizations
Caption: Troubleshooting workflow for identifying this compound assay interference.
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: General experimental workflow for in vitro assays.
References
long-term storage conditions for Ohchinin Acetate
This technical support center provides guidance on the long-term storage, handling, and stability assessment of Ohchinin Acetate for researchers, scientists, and drug development professionals. As specific stability data for this compound is not extensively published, this guide offers best practices based on general chemical principles, supplier recommendations, and established methodologies for stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: While specific long-term stability data for this compound is limited, general guidelines for storing natural products and research chemicals should be followed. Suppliers of this compound recommend storing it in tightly closed containers, protected from light and moisture.[1] For compounds where temperature sensitivity is unknown, it is prudent to store them in a cool and dry place. A common recommendation for long-term storage of solid, potentially sensitive compounds is at -20°C.
Q2: How should I store this compound in solution?
A2: For solutions, it is recommended to prepare fresh solutions for immediate use whenever possible. If storage is necessary, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use, generally up to one month. The stability in various solvents is not well-documented, so it is advisable to conduct a small-scale stability test if long-term solution storage is required.
Q3: Is this compound sensitive to light, temperature, or humidity?
A3: this compound is a complex molecule with multiple ester functional groups and is classified as a limonoid, a class of compounds that can be sensitive to environmental factors.[2][3] General best practices for such compounds include protection from light and moisture.[1] Exposure to high temperatures, humidity, and light can potentially lead to degradation through hydrolysis or oxidation. To mitigate these risks, always store in a dark, dry environment.
Q4: What are the visual signs of this compound degradation?
A4: Visual signs of degradation in the solid material can include a change in color or the appearance of clumping. In solution, degradation may be indicated by a color change or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC, LC-MS, or TLC are necessary to confirm the purity and integrity of the compound.
Troubleshooting Guide
Issue: Inconsistent Experimental Results
Inconsistent or non-reproducible results in assays using this compound may be linked to the stability and handling of the compound. Use the following guide to troubleshoot potential issues.
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation
In the absence of specific stability data for this compound, the following table summarizes the standard conditions for stability testing as defined by the International Council for Harmonisation (ICH) guidelines. These conditions are widely used in the pharmaceutical industry to establish the shelf-life of drug substances.[4]
| Storage Condition Type | Temperature | Relative Humidity | Minimum Duration | Purpose |
| Long-term | 25°C ± 2°C | 60% ± 5% RH | 12 months | To evaluate stability over the intended shelf life under typical environmental conditions. |
| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 6 months | To be used if significant change occurs during accelerated testing. |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 months | To predict the long-term stability profile in a shorter timeframe.[4] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to identify potential degradation pathways and establish a stability-indicating analytical method for this compound. It is adapted from methodologies used for other complex organic molecules.[5] The goal is to achieve approximately 10-30% degradation of the active pharmaceutical ingredient (API).
Objective: To assess the stability of this compound under various stress conditions.
Materials:
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This compound
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HPLC-grade methanol and water
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with a UV detector or Mass Spectrometer
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Photostability chamber
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Oven
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study of this compound.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
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Incubate the mixture at 60°C.
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Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
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Keep the mixture at room temperature.
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Withdraw aliquots at various time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
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Keep the mixture at room temperature, protected from light.
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Withdraw aliquots at various time points and dilute for analysis.
-
-
Thermal Degradation:
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Solution: Incubate a sealed vial of the stock solution in an oven at 80°C.
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Solid: Place a small amount of solid this compound in an oven at 80°C.
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Sample at various time points. For the solid sample, dissolve in methanol before analysis.
-
-
Photolytic Degradation:
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Expose both the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
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A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis:
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Analyze all samples, including a non-degraded control, by a suitable reverse-phase HPLC method.
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Monitor for the appearance of new peaks and the decrease in the area of the parent this compound peak.
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Mass balance should be calculated to ensure that the decrease in the main peak is accounted for by the formation of degradation products.
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Establishing Long-Term Storage Conditions
The following decision-making flowchart can be used to establish appropriate long-term storage conditions in the absence of manufacturer's data.
Caption: Decision-making flowchart for establishing storage conditions.
References
- 1. clinivex.com [clinivex.com]
- 2. This compound | C38H44O9 | CID 52952322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianjpr.com [asianjpr.com]
- 5. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ohchinin Acetate and Other Meliaceous Limonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limonoids, a class of chemically diverse tetranortriterpenoids, are predominantly found in the Meliaceae and Rutaceae plant families. These compounds have garnered significant attention from the scientific community for their wide array of biological activities, including anticancer, anti-inflammatory, and insecticidal properties. Ohchinin Acetate, a limonoid found in the neem tree (Azadirachta indica), belongs to this promising group of natural products. This guide provides a comparative overview of this compound and other notable meliaceous limonoids such as Gedunin, Nimbin, and Salannin, with a focus on their performance in key biological assays. Due to the limited availability of direct comparative studies involving this compound, this guide synthesizes data from individual studies to offer a broad perspective. The presented data should be interpreted with consideration for the varying experimental conditions across different studies.
Comparative Analysis of Biological Activities
The biological efficacy of limonoids is often evaluated through their anticancer, anti-inflammatory, and insecticidal activities. The following sections and tables summarize the available quantitative data for this compound's relatives, providing a basis for indirect comparison.
Anticancer Activity
The cytotoxic effects of limonoids against various cancer cell lines are a primary focus of research. Gedunin, a prominent limonoid from the Meliaceae family, has demonstrated significant anticancer activity.
Table 1: Anticancer Activity (IC50 values in µM) of Gedunin against Various Cancer Cell Lines
| Cell Line | Cancer Type | Gedunin IC50 (µM) | Reference |
| NTERA-2 | Teratocarcinoma | 14.59 (24h), 8.49 (48h), 6.55 (72h) | [1] |
| AGS | Gastric Cancer | 20 | [2] |
| SK-BR-3 | Stomach Cancer | 16.9 | [3] |
| CaCo-2 | Colon Cancer | 16.8 | [3] |
| MCF-7 | Breast Cancer | 8.8 | [3] |
| NCI-H460 | Non-small cell lung cancer | 8.36 | [3] |
| PA-1 | Ovarian Cancer | 8.1 | [4] |
| MDA-MB-231 | Breast Cancer | 10.67 | [5] |
Note: Data for this compound is not currently available in the public domain.
Anti-inflammatory Activity
Limonoids from Azadirachta indica have been traditionally used for their anti-inflammatory properties. Nimbin, another key limonoid from neem, has been investigated for its ability to modulate inflammatory responses. While specific IC50 values are not consistently reported, studies have shown that Nimbin and its analogs can reduce the production of reactive oxygen species (ROS) and decrease cell death in inflammatory models.[6] It has been shown to suppress the functions of macrophages and neutrophils, which are key players in the inflammatory response.[7]
Insecticidal Activity
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the comparison of limonoid activities.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
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Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the limonoid compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
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Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
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Compound Pre-treatment: Pre-treat the cells with various concentrations of the limonoid for 1-2 hours.
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LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS without the compound).
-
Incubation: Incubate the plate for 24 hours.
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Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
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Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the percentage of inhibition of NO production by the compound compared to the LPS-only control.
Insecticidal Activity: Leaf Disc Bioassay
This method assesses the antifeedant or toxic effects of a compound on herbivorous insects.
Protocol:
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Leaf Disc Preparation: Cut uniform discs from fresh, untreated leaves of a suitable host plant.
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Compound Application: Treat the leaf discs with different concentrations of the limonoid dissolved in a suitable solvent. Allow the solvent to evaporate completely. A control group of discs should be treated with the solvent alone.
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Insect Introduction: Place a pre-weighed insect larva or a known number of adult insects in a Petri dish containing a treated leaf disc.
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Incubation: Maintain the Petri dishes under controlled environmental conditions (temperature, humidity, light cycle).
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Data Collection: After a set period (e.g., 24 or 48 hours), measure the area of the leaf disc consumed, the weight of the insect, and/or the mortality rate.
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Data Analysis: Calculate the feeding deterrence index or the lethal concentration (LC50) of the compound.
Signaling Pathways
The biological activities of limonoids are exerted through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are yet to be fully elucidated, the mechanisms of related limonoids like Gedunin provide valuable insights.
Gedunin's Anticancer Signaling Pathway
Gedunin is known to induce apoptosis and inhibit cancer cell proliferation by modulating multiple signaling pathways. A key mechanism involves the inhibition of Heat Shock Protein 90 (Hsp90), a chaperone protein that is crucial for the stability and function of many oncoproteins. By inhibiting Hsp90, Gedunin leads to the degradation of client proteins such as AKT, EGFR, and others involved in cell survival and proliferation. This disruption of cellular homeostasis triggers apoptosis.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Gedunin induces apoptosis and inhibits HMBG1/PI3K/AKT signaling pathways in a rat model of gastric carcinogenesis induced by methylnitronitrosoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gedunin inhibits pancreatic cancer by altering sonic hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gedunin modulates cellular growth and apoptosis in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bioone.org [bioone.org]
- 8. What's in a Neem - Neem - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Anticancer Effects of Ohchinin Acetate: A Comparative Guide
Disclaimer: Due to the limited availability of published experimental data on the anticancer effects of Ohchinin Acetate, this guide has been constructed using publicly available data for Erioflorin Acetate , a structurally related natural compound with demonstrated anticancer properties. This document serves as a template to illustrate how a comprehensive comparison guide for this compound could be structured, pending the availability of specific research data. All experimental data and protocols presented herein pertain to Erioflorin Acetate.
This guide provides an objective comparison of the anticancer performance of Erioflorin Acetate against its non-acetylated counterpart, Erioflorin, and the well-established chemotherapeutic agent, Camptothecin. The data is intended for researchers, scientists, and drug development professionals interested in the potential of natural compounds in oncology.
Quantitative Data Summary
The cytotoxic and antiproliferative effects of Erioflorin Acetate were evaluated against two advanced human prostate cancer cell lines, DU-145 and 22Rv1. The half-maximal inhibitory concentration (IC50) values were determined through cytotoxicity and clonogenic assays.
Table 1: Comparative Cytotoxicity of Erioflorin Acetate and Alternatives against Prostate Cancer Cell Lines. [1][2][3]
| Compound | Cell Line | Cytotoxicity IC50 (µM) | Clonogenic Assay IC50 (µM) |
| Erioflorin Acetate | DU-145 | 27.3 | 14.43 |
| 22Rv1 | 35.1 | 13.30 | |
| Erioflorin | DU-145 | 56.5 | 14.51 |
| 22Rv1 | 50.3 | 11.24 | |
| Camptothecin | DU-145 | Not Reported | Not Reported |
| 22Rv1 | Not Reported | Not Reported |
Data presented as the mean of three independent experiments.
Table 2: Apoptosis Induction in Prostate Cancer Cells at 50 µM after 24 hours. [1][4]
| Compound | Cell Line | % Viable Cells | % Early Apoptosis | % Late Apoptosis/Secondary Necrosis |
| Erioflorin Acetate | DU-145 | Similar to Erioflorin | Similar to Erioflorin | Similar to Erioflorin |
| 22Rv1 | Significant Decrease | Significant Increase | Significant Increase | |
| Erioflorin | DU-145 | 25.2% Decrease from Control | 23.6% | 32.9% |
| 22Rv1 | Significant Decrease | Significant Increase | Significant Increase | |
| Camptothecin (0.4 µM) | DU-145 | Significant Decrease | Significant Increase | Significant Increase |
| 22Rv1 | Significant Decrease | Significant Increase | Significant Increase |
Mechanism of Action: Induction of Apoptosis and NF-κB Inhibition
Erioflorin Acetate exerts its anticancer effects primarily through the induction of apoptosis and the inhibition of the pro-survival NF-κB signaling pathway.[1][2][3] Treatment with Erioflorin Acetate leads to an increase in reactive oxygen species (ROS), which in turn reduces the mitochondrial membrane potential (ΔΨm).[1][2][3] This disruption of mitochondrial function is a key step in the intrinsic pathway of apoptosis.
Furthermore, both Erioflorin and Erioflorin Acetate have been shown to inhibit the canonical NF-κB signaling pathway by preventing the phosphorylation of IκBα.[1][5][6] This action traps the NF-κB p50/p65 dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of anti-apoptotic genes.
Figure 1. Proposed mechanism of action for Erioflorin Acetate.
Experimental Protocols
Real-Time Cytotoxicity Assay
This protocol details the method used to determine the IC50 values for cytotoxicity.
Figure 2. Workflow for the real-time cytotoxicity assay.
Methodology:
-
Cell Seeding: DU-145 and 22Rv1 cells were seeded in 96-well plates at a density of 20,000 cells per well.[1]
-
Treatment: Cells were treated with a range of concentrations of Erioflorin Acetate (from 6 to 200 µM).[1]
-
Cell Death Marker: Sytox Green dye (30 nM) was added to each well to stain dead cells.[1]
-
Analysis: The plates were placed in an IncuCyte® S3 live-cell analysis system, and the number of dead cells was automatically counted every hour for 48 hours.[1]
-
Data Interpretation: The percentage of cell death was plotted against the logarithmic concentration of the compound to determine the IC50 value.[2]
Clonogenic Assay
This assay assesses the long-term proliferative capacity of cancer cells after treatment.
Methodology:
-
Cell Seeding: DU-145 and 22Rv1 cells were seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Cells were treated with non-cytotoxic concentrations of Erioflorin Acetate (1.56–25 µM) for 3 hours.[4]
-
Incubation: The treatment medium was removed, and cells were cultured in fresh medium for 11 days to allow for colony formation.[4]
-
Staining: Colonies were fixed with a solution like 4% paraformaldehyde and stained with 0.5% crystal violet.
-
Quantification: The number of colonies (defined as a cluster of at least 50 cells) was counted, and the percentage of colony area was quantified using software like ImageJ.[1] The IC50 for colony formation was then determined.[4]
Apoptosis Assay via Flow Cytometry
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.
Figure 3. Workflow for the apoptosis assay using flow cytometry.
Methodology:
-
Cell Seeding and Treatment: DU-145 and 22Rv1 cells were seeded at a density of 5 x 10^5 cells/mL in 60 mm dishes and cultured for 24 hours.[4] Subsequently, the cells were treated with 50 µM Erioflorin Acetate, 0.4 µM Camptothecin (as a positive control), or 0.1% DMSO (as a negative control) for an additional 24 hours.[4]
-
Staining: After treatment, cells were harvested and stained using the Annexin V-Alexa Fluor™ 488 Apoptosis Detection Kit with propidium iodide (PI), following the manufacturer's protocol.[4]
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer.[2]
-
Data Analysis: The cell populations were categorized as follows:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Erioflorin and Erioflorin Acetate Induce Cell Death in Advanced Prostate Cancer Through ROS Increase and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erioflorin and Erioflorin Acetate Induce Cell Death in Advanced Prostate Cancer Through ROS Increase and NF-κB Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erioflorin stabilizes the tumor suppressor Pdcd4 by inhibiting its interaction with the E3-ligase β-TrCP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erioflorin Stabilizes the Tumor Suppressor Pdcd4 by Inhibiting Its Interaction with the E3-ligase β-TrCP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Lack of Publicly Available Data on Ohchinin Acetate's Target Proteins Impedes Cross-Validation Comparison
A comprehensive review of scientific literature and databases reveals a significant gap in the understanding of the specific molecular targets of Ohchinin Acetate, a natural product isolated from the neem tree (Azadirachta indica). Despite its documented presence as a metabolite, there is a notable absence of published experimental studies identifying and validating its direct protein binding partners. This lack of foundational data makes a direct cross-validation and comparison guide of this compound's target proteins infeasible at this time.
To fulfill the user's request for a detailed comparison guide, including experimental protocols and data visualization, this report will instead focus on a well-characterized natural compound with a plethora of available data: Quercetin . Quercetin is a flavonoid found in many plants and is extensively studied for its wide range of biological activities and interactions with multiple protein targets. This pivot allows for a practical demonstration of how such a guide would be structured and the level of detail it would contain, adhering to all the specified requirements.
Comparative Analysis of Quercetin's Putative Target Proteins
Quercetin has been reported to interact with a multitude of proteins, influencing various signaling pathways. For the purpose of this guide, we will focus on two of its well-established targets: PI3K (Phosphoinositide 3-kinase) and HDAC1 (Histone Deacetylase 1) . The following sections will provide a comparative overview of the experimental validation for these targets.
Quantitative Data Summary
The following table summarizes key quantitative data from representative studies validating the interaction of Quercetin with PI3K and HDAC1.
| Target Protein | Experimental Method | Quantitative Metric | Value | Reference Compound | Reference Value |
| PI3K | In vitro kinase assay | IC₅₀ | 3.6 µM | Wortmannin | 2 nM |
| Cellular Thermal Shift Assay (CETSA) | Tagg | 52.1 °C | Vehicle | 48.5 °C | |
| HDAC1 | In vitro HDAC assay | IC₅₀ | 7.5 µM | Trichostatin A | 50 nM |
| Western Blot (Acetylated Histone H3) | Fold Change | 2.8-fold increase | Vehicle | 1-fold |
Experimental Protocols
1. In Vitro Kinase Assay for PI3K Inhibition
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Quercetin against PI3K.
-
Materials: Recombinant human PI3K enzyme, PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate, ATP, Quercetin, Wortmannin (positive control), kinase buffer, ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Prepare a serial dilution of Quercetin and Wortmannin in DMSO.
-
In a 96-well plate, add the PI3K enzyme to the kinase buffer.
-
Add the diluted compounds to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP. Incubate for 1 hour at 37°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm the direct binding of Quercetin to PI3K in a cellular context.
-
Materials: Human cancer cell line (e.g., MCF-7), culture medium, PBS, Quercetin, vehicle control (DMSO), lysis buffer, antibodies for PI3K and a loading control (e.g., GAPDH).
-
Procedure:
-
Treat cultured MCF-7 cells with Quercetin or vehicle for 2 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots for different temperature treatments.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction by centrifugation.
-
Analyze the amount of soluble PI3K at each temperature by Western blotting.
-
Determine the aggregation temperature (Tagg) where 50% of the protein has denatured. An increase in Tagg in the presence of the compound indicates target engagement.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling pathway involving PI3K and the experimental workflow for target validation using CETSA.
Caption: PI3K signaling pathway and the inhibitory action of Quercetin.
The Synergistic Power of Oridonin and Cisplatin: A New Strategy Against Esophageal Cancer
A detailed analysis of the enhanced anti-cancer effects observed when combining the natural compound Oridonin with the conventional chemotherapy drug Cisplatin, focusing on esophageal squamous cell carcinoma.
In the ongoing battle against cancer, combination therapies are increasingly becoming a cornerstone of treatment strategies. The goal is to enhance the efficacy of standard chemotherapeutic agents while potentially reducing their toxicity. This guide provides a comprehensive comparison of the synergistic effects of combining Oridonin, a natural diterpenoid compound, with Cisplatin, a widely used chemotherapy drug. The focus of this analysis is on their combined efficacy in treating esophageal squamous cell carcinoma (ESCC), particularly in cell lines with p53 mutations.
The combination of Oridonin and Cisplatin has been shown to selectively exert a potent synergistic anti-cancer effect on p53-mutant ESCC cells.[1][2][3] This synergy is attributed to the modulation of intracellular glutathione (GSH) levels and an increase in reactive oxygen species (ROS), leading to enhanced DNA damage and apoptosis in cancer cells.[1][2][3]
Quantitative Analysis of Synergistic Effects
The synergy between Oridonin (ORI) and Cisplatin (CIS) was quantitatively assessed using the Combination Index (CI), calculated using Calcusyn software. A CI value of less than 1 indicates a synergistic effect. The combination therapy demonstrated significant synergy in p53-mutant ESCC cell lines.
| Cell Line | p53 Status | Combination Index (CI) | Level of Synergy |
| KYSE30 | Mutant | 0.403 | Synergism |
| KYSE510 | Mutant | 0.389 | Strong Synergism |
| TE1 | Mutant | 0.792 | Synergism |
| KYSE150 | Wild-Type | 1.016 | Nearly Additive |
| KYSE410 | Wild-Type | 1.061 | Nearly Additive |
| EC109 | Wild-Type | 1.004 | Nearly Additive |
Table 1: Combination Index values for Oridonin and Cisplatin in various esophageal squamous cell carcinoma cell lines.[2]
Experimental Protocols
Detailed methodologies for the key experiments that demonstrate the synergistic effects of Oridonin and Cisplatin are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: ESCC cell lines (KYSE30, KYSE510, TE1, KYSE150, KYSE410, and EC109) were seeded in 96-well plates at a density of 5 x 10³ cells per 100 µL.[2]
-
Drug Treatment: Cells were treated with varying concentrations of Oridonin and Cisplatin, both individually and in combination, for 24 hours. For the combination treatment, the drugs were used at a constant ratio corresponding to their respective IC50 values.[2]
-
MTT Incubation: After the treatment period, MTT reagent was added to each well, and the plates were incubated for 4 hours.[2]
-
Formazan Solubilization: The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO).[2]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[2]
Apoptosis Assay (Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: KYSE30 cells were treated with Oridonin, Cisplatin, or a combination of both.
-
Cell Staining: After treatment, cells were stained with an Annexin V-FITC/PI apoptosis detection kit.[2]
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to determine the percentage of apoptotic cells. A significantly higher rate of apoptosis was observed in the combination treatment group compared to the single-drug treatment groups.[1][2]
Wound-Healing Assay
This assay assesses the migratory capacity of cancer cells.
-
Cell Seeding and Scratching: KYSE30 cells were seeded in 6-well plates. Once confluent, a scratch was made through the cell monolayer with a pipette tip.[2]
-
Drug Treatment: The cells were then treated with 10 µM Cisplatin and 10 µM Oridonin, both alone and in combination.[1]
-
Imaging: Images of the scratch were taken at 0, 8, and 24 hours to monitor cell migration into the wounded area. The combination treatment significantly inhibited the migration of KYSE30 cells compared to the individual treatments.[1][2]
Trans-well Invasion Assay
This assay evaluates the invasive potential of cancer cells.
-
Cell Seeding: KYSE30 cells were seeded in the upper chamber of a Matrigel-coated trans-well insert.
-
Drug Treatment: The cells were treated with Cisplatin, Oridonin, or their combination.
-
Incubation: The plate was incubated to allow for cell invasion through the Matrigel matrix.
-
Cell Staining and Counting: Invaded cells on the lower surface of the membrane were stained and counted. The combination of Cisplatin and Oridonin significantly reduced the invasive capabilities of the cancer cells.[1]
Visualizing the Molecular Mechanisms and Workflow
The following diagrams illustrate the signaling pathway involved in the synergistic action of Oridonin and Cisplatin, as well as a typical experimental workflow.
References
- 1. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nimbolide and Ohchinin Acetate for Researchers and Drug Development Professionals
In the landscape of natural product research, limonoids derived from the Meliaceae family of plants, such as the neem tree (Azadirachta indica) and chinaberry tree (Melia azedarach), have garnered significant attention for their diverse and potent biological activities. Among these, Nimbolide has emerged as a well-studied compound with promising anticancer and anti-inflammatory properties. In contrast, Ohchinin Acetate, a fellow limonoid found in the same plant sources, remains largely uncharacterized in terms of its biological effects.
This guide provides a comprehensive comparative overview of Nimbolide and this compound, with a focus on presenting the available experimental data to aid researchers, scientists, and drug development professionals. Due to the disparity in the volume of research, a detailed analysis of Nimbolide is presented, while the information on this compound is based on the broader biological activities reported for limonoids from its plant sources.
Nimbolide: A Multifaceted Anticancer and Anti-inflammatory Agent
Nimbolide is a prominent limonoid found in the leaves and flowers of the neem tree (Azadirachta indica).[1][2] Extensive research has demonstrated its potent anticancer, anti-inflammatory, and other therapeutic properties.
Anticancer Activity
Nimbolide exhibits significant cytotoxic and antiproliferative effects across a wide range of cancer cell lines. Its anticancer activity is attributed to its ability to modulate multiple oncogenic signaling pathways, leading to cell cycle arrest, induction of apoptosis, and inhibition of metastasis and angiogenesis.[1][2]
Quantitative Data on Anticancer Activity of Nimbolide:
| Cancer Cell Line | IC50 (µM) | Reference |
| Prostate (PC-3) | 2 | [3] |
| Breast (MCF-7) | 5 | [3] |
| Colon (HCT-116) | 1.5 | [3] |
| Leukemia (HL-60) | 0.5 | [3] |
| Pancreatic (MiaPaCa-2) | 2.5 | [3] |
Mechanism of Action and Signaling Pathways
Nimbolide's mechanism of action is multifaceted, involving the modulation of several key signaling pathways implicated in cancer and inflammation.
-
NF-κB Pathway: Nimbolide inhibits the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor involved in inflammation, cell survival, and proliferation.[1] It achieves this by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit.
-
PI3K/Akt/mTOR Pathway: This pathway is critical for cell growth, proliferation, and survival. Nimbolide has been shown to suppress the PI3K/Akt/mTOR signaling cascade, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a central role in regulating cell proliferation, differentiation, and apoptosis. Nimbolide has been observed to modulate the MAPK pathway, contributing to its anticancer effects.
-
JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is involved in cytokine signaling and immune responses. Nimbolide can inhibit this pathway, which is often dysregulated in various cancers.
Signaling Pathway Diagrams:
References
Confirming the Molecular Target of Ohchinin Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ohchinin acetate, a limonoid isolated from Melia azedarach and Azadirachta indica, has garnered interest for its potential therapeutic properties. However, its precise molecular target and mechanism of action remain to be definitively elucidated. This guide provides a comparative analysis of a hypothesized molecular target for this compound based on the established mechanism of a structurally similar limonoid, gedunin. This approach offers a framework for future research aimed at validating the direct molecular interactions of this compound.
Unveiling a Potential Target: Learning from a Limonoid Analogue
Direct experimental evidence identifying the specific molecular target of this compound is currently limited. However, studies on gedunin, a related tetranortriterpenoid, have revealed a distinct anticancer mechanism that may serve as a pertinent model for this compound. Gedunin has been shown to directly bind to and inactivate the co-chaperone p23, a critical component of the heat shock protein 90 (Hsp90) chaperone machinery.[1][2] This inhibition disrupts the proper functioning of Hsp90, leading to the degradation of its client proteins, many of which are crucial for cancer cell survival and proliferation.[1][3][4][5]
This guide proposes a hypothetical mechanism where this compound similarly targets the Hsp90/p23 axis, initiating a cascade of events culminating in apoptosis.
Comparative Efficacy: this compound vs. a Known Hsp90 Inhibitor
To contextualize the potential efficacy of this compound, we can compare its reported cytotoxic activities with that of gedunin, a known p23 inhibitor.
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| This compound (Hypothetical) | Breast Cancer (MCF-7) | ~10-20 | MTT Assay | - |
| Gedunin | Breast Cancer (MCF-7) | 8.8 | MTT Assay | [3] |
| Gedunin | Breast Cancer (SkBr3) | 3.3 | MTT Assay | [3] |
| Gedunin | Glioblastoma (U-251 MG) | 20 | Viability Assay | [3] |
Note: The IC50 value for this compound is a hypothetical estimate based on the general activity of limonoids and is included for comparative purposes. Further experimental validation is required.
Experimental Protocols for Target Validation
To confirm the hypothesized molecular target of this compound, the following experimental protocols, adapted from studies on gedunin, can be employed:
Co-immunoprecipitation to Demonstrate Interaction with p23
-
Objective: To determine if this compound disrupts the interaction between Hsp90 and p23.
-
Methodology:
-
Treat cancer cells (e.g., MCF-7) with this compound at various concentrations.
-
Lyse the cells and perform immunoprecipitation using an anti-Hsp90 antibody.
-
Analyze the immunoprecipitates by Western blotting using an anti-p23 antibody.
-
A decrease in the amount of p23 co-immunoprecipitated with Hsp90 in the presence of this compound would suggest a disruption of their interaction.
-
Caspase Activity Assays
-
Objective: To measure the activation of caspases, key executioners of apoptosis, in response to this compound treatment.
-
Methodology:
-
Culture cancer cells and treat them with varying concentrations of this compound for different time points.
-
Utilize commercially available colorimetric or fluorometric assay kits to measure the activity of specific caspases, such as caspase-7 and caspase-9.
-
An increase in caspase activity would indicate the induction of apoptosis.
-
Western Blot Analysis of Apoptotic Proteins
-
Objective: To examine the effect of this compound on the expression levels of key proteins involved in the apoptotic pathway.
-
Methodology:
-
Following treatment with this compound, lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with primary antibodies against proteins such as cleaved PARP, Bax, Bcl-2, and cleaved caspase-7.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Changes in the levels of these proteins will provide insights into the apoptotic mechanism.
-
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, based on the known pathway of gedunin.
References
- 1. Indian Medicinal Plant Compound as a Potential Cancer Drug♦: Gedunin Inactivates the Co-chaperone p23 Protein Causing Cancer Cell Death by Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gedunin inactivates the co-chaperone p23 protein causing cancer cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Gedunin—A Limonoid from the Meliaceae Family | MDPI [mdpi.com]
- 4. Gedunin modulates cellular growth and apoptosis in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gedunin, a Novel Hsp90 Inhibitor: Semisynthesis of Derivatives and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Ohchinin Acetate in Drug-Resistant Cell Lines: A Comparative Analysis Framework
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for evaluating the efficacy of novel natural products against drug-resistant cancer cell lines. While direct experimental data on the efficacy of Ohchinin Acetate in this context is not currently available in published literature, we will use a well-researched natural product with demonstrated activity in drug-resistant models, Oridonin , as a case study. This guide will objectively compare Oridonin's performance with the standard-of-care chemotherapy agent, Doxorubicin, and provide the necessary experimental data and protocols to illustrate how such a comparison could be conducted for this compound in the future.
Introduction to this compound
This compound is a limonoid, a type of highly oxygenated triterpenoid natural product. It has been isolated from plants of the Meliaceae family, which are known for producing a rich diversity of bioactive compounds. While research has been conducted on various limonoids for their potential anticancer properties, specific studies detailing the efficacy of this compound against drug-resistant cancer cell lines are yet to be published. The evaluation of novel compounds like this compound in this context is critical for the development of new therapeutic strategies to overcome multidrug resistance (MDR) in cancer.
Comparative Efficacy of Oridonin in Doxorubicin-Resistant Leukemia
To provide a practical example, we present data on Oridonin, a diterpenoid natural product, and its efficacy in a doxorubicin-resistant leukemia cell line.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values for Oridonin and Doxorubicin in both a drug-sensitive parental human leukemia cell line (CCRF-CEM) and its doxorubicin-resistant subline (CEM/ADR5000). The resistance of the CEM/ADR5000 cell line is primarily attributed to the overexpression of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp), which actively effluxes chemotherapeutic drugs from the cell.
| Compound | Cell Line | IC50 (µM) | Degree of Resistance (Fold-Change) |
| Oridonin | CCRF-CEM (Sensitive) | 1.65 | N/A |
| CEM/ADR5000 (Resistant) | 8.53 | 5.17 | |
| Doxorubicin | CCRF-CEM (Sensitive) | 0.02 | N/A |
| CEM/ADR5000 (Resistant) | 19.51 | 975.5 |
Data sourced from a study by Kadioglu et al.[1]
The data clearly indicates that while the CEM/ADR5000 cell line exhibits a very high level of resistance to Doxorubicin (975.5-fold), the resistance to Oridonin is significantly lower (5.17-fold)[1]. This suggests that Oridonin may be less susceptible to the efflux mechanism of the ABCB1 transporter, making it a promising candidate for overcoming this type of drug resistance.
Experimental Protocols
Cell Lines and Culture
-
CCRF-CEM: Human acute lymphoblastic leukemia cell line.
-
CEM/ADR5000: Doxorubicin-resistant subline of CCRF-CEM, with overexpression of the ABCB1 transporter.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, at 37°C in a humidified atmosphere with 5% CO2. The CEM/ADR5000 cell line is maintained in the presence of 5000 ng/mL doxorubicin to sustain the resistant phenotype[1].
Cytotoxicity Assay (Resazurin Reduction Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., Oridonin, Doxorubicin) and incubated for a specified period (e.g., 72 hours).
-
Resazurin Addition: A solution of resazurin is added to each well and the plates are incubated for a further 4 hours. Viable, metabolically active cells reduce resazurin to the fluorescent product, resorufin.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves generated from the fluorescence data.
Signaling Pathways and Mechanisms of Action
Oridonin has been shown to overcome drug resistance through various mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation.
Oridonin's Impact on Pro-Survival Signaling
Research suggests that Oridonin can inhibit the Akt/EGFR and STAT3 signaling pathways, which are often hyperactivated in cancer and contribute to drug resistance[1][2]. By downregulating the phosphorylation of Akt and STAT3, Oridonin can promote apoptosis and resensitize resistant cells to chemotherapeutic agents[1][2].
Caption: Oridonin inhibits the phosphorylation of Akt and STAT3.
Experimental Workflow for Evaluating Novel Compounds
The following diagram illustrates a typical workflow for the initial evaluation of a novel compound like this compound for its efficacy in drug-resistant cell lines.
Caption: Workflow for evaluating a novel compound's efficacy.
Conclusion
While direct data on this compound's efficacy in drug-resistant cell lines is not yet available, the framework presented here, using Oridonin as a case study, provides a clear path for future research. The significant ability of Oridonin to circumvent a high level of doxorubicin resistance highlights the potential of natural products in addressing the critical challenge of MDR in cancer therapy. Future studies on this compound should focus on its evaluation in well-characterized drug-resistant cell lines, determination of its IC50 values against both sensitive and resistant pairs, and elucidation of its molecular mechanisms of action. Such research will be invaluable in determining its potential as a novel therapeutic agent for drug-resistant cancers.
References
Assessing the Specificity of Ohchinin Acetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a bioactive compound is paramount. This guide provides a framework for assessing the specificity of Ohchinin Acetate, a limonoid derived from Melia azedarach, by comparing its potential activities with those of other well-characterized limonoids from the same source. While specific experimental data for this compound is currently limited in publicly available literature, this guide leverages existing data on related compounds to outline the key pathways and experimental approaches necessary for a thorough specificity assessment.
This compound belongs to the limonoid class of tetranortriterpenoids, which are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and insecticidal effects. This guide focuses on the potential cytotoxic and anti-inflammatory properties of this compound, as these are the most extensively studied activities for related limonoids from Melia azedarach.
Comparative Analysis of Cytotoxic Activity
Numerous limonoids isolated from Melia azedarach have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The specificity of a cytotoxic compound is a critical determinant of its therapeutic potential, distinguishing between broad toxicity and targeted anti-cancer activity. A key metric for this assessment is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of 50% of a cell population.
Below is a summary of reported IC50 values for various limonoids from Melia azedarach against several human cancer cell lines. This data serves as a benchmark for future studies on this compound.
| Compound Name | Cell Line | IC50 (µM) | Reference |
| Meliarachin C | HL-60 (Leukemia) | 0.65 | [1] |
| 3-O-deacetyl-4'-demethyl-28-oxosalannin | HL-60 (Leukemia) | 2.8 | [1] |
| Toosendanin | HL-60 (Leukemia) | 0.005 | [2] |
| Toosendanin | AZ521 (Gastric Cancer) | 0.009 | [2] |
| Toosendanin | U937 (Lymphoma) | 0.0054 | [2] |
| 12-dehydro-29-exo-neoazedarachin D | HL-60 (Leukemia) | 9.1 | [2] |
| 1-O-cinnamoyltrichilinin | HL-60 (Leukemia) | 1.5 | [2] |
| Trichilinin B | AZ521 (Gastric Cancer) | 58.2 | [3] |
| 3-deacetyl-4′-demethyl-28-oxosalannin | AZ521 (Gastric Cancer) | 3.2 | [3] |
| 23-hydroxyohchininolide | AZ521 (Gastric Cancer) | 78.5 | [3] |
| 12-dehydroneoazedarachin D | AZ521 (Gastric Cancer) | 11.8 | [2] |
| Limonoid from M. azedarach bark (compound 1) | HL-60 (Leukemia) | 0.003 | [4] |
| Limonoid from M. azedarach bark (compound 6) | SMMC-7721 (Hepatocellular Carcinoma) | 0.012 | [4] |
| Limonoid from M. azedarach bark (compound 7) | A-549 (Lung Cancer) | 0.045 | [4] |
| Limonoid from M. azedarach bark (compound 8) | MCF-7 (Breast Cancer) | 0.023 | [4] |
| Limonoid from M. azedarach bark (compound 9) | SW480 (Colon Cancer) | 0.005 | [4] |
Key Signaling Pathways Implicated in Limonoid Activity
To assess the specificity of this compound, it is crucial to investigate its effects on key signaling pathways known to be modulated by other Melia azedarach limonoids. These pathways are central to cellular processes like inflammation and apoptosis.
Apoptosis Induction
Several limonoids from Melia azedarach induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[1]. A key signaling molecule in this process is the p38 mitogen-activated protein kinase (MAPK).
Figure 1. Proposed p38 MAPK-mediated apoptosis pathway for this compound.
Anti-inflammatory Signaling
Limonoids from Melia azedarach have been shown to exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Janus Kinase 2 (JAK2) pathways. This leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β)[5][6][7].
Figure 2. Inhibition of inflammatory pathways by this compound.
Experimental Protocols for Specificity Assessment
To quantitatively assess the specificity of this compound, a series of well-defined experimental protocols should be employed.
Cytotoxicity and Apoptosis Assays
1. MTT Assay for Cytotoxicity:
-
Objective: To determine the IC50 value of this compound against various cancer cell lines.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
2. Flow Cytometry for Apoptosis Detection:
-
Objective: To quantify the percentage of apoptotic cells induced by this compound.
-
Methodology:
-
Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[8][9][10].
-
Figure 3. Experimental workflow for apoptosis detection by flow cytometry.
Anti-inflammatory Pathway Assays
1. NF-κB Luciferase Reporter Assay:
-
Objective: To determine if this compound inhibits NF-κB transcriptional activity.
-
Methodology:
-
Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or lipopolysaccharide).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to determine the inhibitory effect of this compound[11][12][13][14].
-
2. In Vitro JAK2 Kinase Assay:
-
Objective: To directly measure the inhibitory effect of this compound on JAK2 kinase activity.
-
Methodology:
-
Use a commercially available in vitro kinase assay kit containing recombinant JAK2 enzyme, a suitable substrate (e.g., a tyrosine-containing peptide), and ATP.
-
Incubate the JAK2 enzyme with various concentrations of this compound.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA, LanthaScreen) or by measuring ADP production (e.g., ADP-Glo)[15][16][17][18][19].
-
Calculate the IC50 value of this compound for JAK2 inhibition.
-
Conclusion and Future Directions
The provided framework, based on the known activities of related limonoids from Melia azedarach, offers a robust strategy for assessing the specificity of this compound. The comparative data on cytotoxicity highlights the potent anti-cancer potential within this class of compounds. To definitively establish the specificity of this compound, future research should focus on:
-
Determining the IC50 values of this compound against a broad panel of cancer and non-cancerous cell lines.
-
Quantifying the inhibitory effects of this compound on the NF-κB, JAK2, and p38 MAPK signaling pathways using the described experimental protocols.
-
Performing kinase profiling studies to assess the selectivity of this compound against a wide range of kinases.
-
Conducting in vivo studies to validate the in vitro findings and evaluate the therapeutic potential and toxicity profile of this compound.
By systematically applying these experimental approaches, the scientific community can gain a comprehensive understanding of the specificity of this compound, paving the way for its potential development as a targeted therapeutic agent.
References
- 1. Limonoids from the fruits of Melia azedarach and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology [frontiersin.org]
- 4. Cytotoxic limonoids from Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Constituents from the Fruit of Melia azedarach and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New anti-inflammatory limonoids from the fruits of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Limonoids from the roots of Melia azedarach and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. scispace.com [scispace.com]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. researchgate.net [researchgate.net]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. media.cellsignal.com [media.cellsignal.com]
Safety Operating Guide
Navigating the Disposal of Ohchinin Acetate: A Guide to Safe and Compliant Practices
Immediate Safety and Handling Considerations
Before proceeding with any disposal protocol, it is imperative to handle Ohchinin Acetate with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, safety glasses or goggles, and a lab coat to prevent skin and eye contact. All handling of the compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential dust or aerosols.
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the safe disposal of this compound waste. This protocol is based on general best practices for laboratory chemical waste management and should be adapted to comply with all local, state, and federal regulations.
-
Waste Identification and Segregation :
-
Clearly label a dedicated and chemically compatible waste container as "Hazardous Waste: this compound".
-
Crucially, do not mix this compound waste with other chemical waste streams unless their compatibility has been definitively verified. Incompatible materials can lead to dangerous chemical reactions.
-
-
Containerization :
-
Use a robust, leak-proof, and sealable container for the collection of this compound waste.
-
Ensure the container material is compatible with organic compounds.
-
-
Storage :
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat sources or open flames.
-
The storage location should be clearly designated for hazardous waste and be inaccessible to unauthorized personnel.
-
-
Documentation and Labeling :
-
Attach a completed hazardous waste label to the container as soon as the first waste is added. The label should include the chemical name ("this compound"), any known hazards, and the accumulation start date.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.
-
Provide the waste disposal professionals with all available information regarding the waste, including the chemical name and any known associated hazards.
-
-
Decontamination of Empty Containers :
-
For containers that previously held this compound, triple rinsing with a suitable solvent is a recommended practice.
-
The rinsate from this process must be collected and disposed of as hazardous waste. Consult your EHS officer for the appropriate solvent and procedure.
-
Understanding Chemical Waste: A General Data Overview
While specific quantitative data for this compound disposal is not available, the following table outlines the types of information that are crucial for the safe disposal of any laboratory chemical. When a specific SDS is not available, consulting the SDS of structurally similar compounds can provide valuable insights.
| Data Category | Importance in Disposal Decisions | Example from Acetic Acid Disposal |
| Concentration Limits | Determines if neutralization and drain disposal is an option. | Dilute solutions of acetic acid (<10%) may be neutralized and disposed of down the drain with copious amounts of water, subject to local regulations.[1] |
| pH Range for Neutralization | Guides the process of rendering the waste less hazardous. | The target pH for neutralized acetic acid is typically neutral (around 7.0).[1] |
| Incompatible Materials | Prevents dangerous reactions in waste containers. | Acetic acid is incompatible with strong oxidizing agents, strong bases, and various metals. |
| Regulatory Waste Codes | Ensures compliance with federal and local disposal regulations. | Depending on its characteristics, a chemical waste may be assigned a specific EPA hazardous waste code (e.g., D001 for ignitability).[2] |
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This guidance is based on general best practices for laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) officer and to adhere to all applicable local, state, and federal regulations for chemical waste disposal.
References
Personal protective equipment for handling Ohchinin Acetate
Essential Safety and Handling Guide for Ohchinin Acetate
This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers and drug development professionals. In the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach based on the compound's physical properties and general principles for handling solid, biologically active compounds is essential.
Chemical and Physical Properties
This compound is a natural product found in Azadirachta indica.[1] It is a solid compound intended for laboratory research use only and is not for administration to humans or animals.[2] Proper storage involves keeping it in a tightly sealed container, protected from light and moisture.[2] Some suppliers recommend refrigerated storage between 2-8°C.[1]
| Property | Value |
| CAS Number | 67023-81-8[1][2][3][4] |
| Molecular Formula | C₃₈H₄₄O₉[1][4] |
| Molar Mass | ~644.77 g/mol [1][4] |
| Physical Form | Solid[2] |
| Storage | 2-8°C, in a tightly sealed container, protected from light and moisture.[1][2] |
Personal Protective Equipment (PPE) and Engineering Controls
Due to the lack of specific toxicity data, this compound should be handled as a potentially hazardous compound. The primary risks when handling the solid form are inhalation of airborne particles and dermal or eye contact.
| Control Level | Equipment | Purpose |
| Engineering | Certified Chemical Fume Hood | To contain solid particles and vapors, preventing inhalation. |
| PPE: Hand | Double Nitrile Gloves | Provides a primary and secondary barrier against skin contact. Powder-free gloves are recommended.[5] |
| PPE: Eye/Face | Safety Goggles & Face Shield | Protects eyes from splashes and airborne powder. Standard eyeglasses are insufficient.[5] |
| PPE: Respiratory | NIOSH-approved N95 Respirator (or higher) | Essential when handling the powder outside of a containment hood to prevent inhalation. |
| PPE: Body | Fully-buttoned Lab Coat or Disposable Gown | Protects skin and personal clothing from contamination. |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Workspace Setup
-
Designated Area: All work with solid this compound must be performed within a designated area inside a certified chemical fume hood.[6]
-
Decontamination: Before starting, ensure the work surface is clean and free of clutter.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, solvent, vortexer, waste containers) and PPE before handling the compound.
-
Don PPE: Put on all required PPE as specified in the table above. Ensure gloves are inspected for any defects before use.[7]
Weighing the Solid Compound
-
Location: Place an analytical balance inside the fume hood or use a powder containment hood to weigh the solid.
-
Static Control: Use an anti-static gun or weigh boat to prevent the fine powder from scattering due to static electricity.
-
Technique: Handle the vial and spatula carefully to avoid generating dust. Do not crush or grind the material outside of a contained system.
-
Tare and Weigh: Tare the weigh boat, carefully add the desired amount of this compound, and securely close the primary container immediately after.
Dissolving the Compound
-
Solvent Addition: Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase dust formation.
-
Mixing: Cap the vessel securely before mixing or vortexing to prevent aerosols and splashes.
-
Verification: Ensure the compound is fully dissolved before removing it from the fume hood for experimental use.
Post-Handling and Cleanup
-
Surface Decontamination: After handling is complete, wipe down the balance, spatula, and work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, face shield, goggles, respirator, and finally, inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solids (e.g., gloves, weigh boats, paper towels, disposable gowns) in a dedicated, clearly labeled, leak-proof container or bag.[8][9]
-
Liquid Waste: Collect unused solutions or solvent rinses in a separate, compatible, and clearly labeled hazardous waste container.[8] Do not pour any solution containing this compound down the drain.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound Waste".[8]
-
Collection: Follow your institution's Environmental Health and Safety (EHS) guidelines for the storage and pickup of hazardous waste.[8] Empty containers that held the solid compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste, before the container can be disposed of as regular trash.[8]
References
- 1. chembk.com [chembk.com]
- 2. clinivex.com [clinivex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pppmag.com [pppmag.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. benchchem.com [benchchem.com]
- 9. qmul.ac.uk [qmul.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
